D-Mannose-13C,d-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |
InChI Key |
GZCGUPFRVQAUEE-IZJYJICASA-N |
Isomeric SMILES |
[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Mannose-2-13C,2-d: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and potential synthesis pathways for the isotopically labeled carbohydrate, D-Mannose-2-13C,2-d. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic flux analysis, therapeutic drug monitoring, and other advanced research applications.
Chemical Structure of D-Mannose-2-13C,2-d
D-Mannose-2-13C,2-d is a derivative of the naturally occurring monosaccharide D-mannose, where the carbon atom at the C-2 position is the heavy isotope carbon-13 (¹³C), and the hydrogen atom attached to the same carbon is deuterium (²H or d). This dual labeling makes it a valuable tracer for metabolic studies, allowing for the simultaneous tracking of both the carbon and hydrogen atoms at a key metabolic position. D-Mannose is a C-2 epimer of glucose and plays a crucial role in glycosylation and other metabolic processes.[1]
The IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-deutero-6-(hydroxymethyl)oxane-2,3,4,5-tetrol-2-¹³C. The molecule exists in equilibrium between its open-chain and cyclic (pyranose and furanose) forms, with the pyranose form being predominant in solution.
Caption: Chemical structure of α-D-Mannopyranose-2-¹³C,2-d.
Synthesis Pathways
The synthesis of D-Mannose-2-¹³C,2-d is not extensively documented in publicly available literature. However, a plausible synthetic route can be devised by combining established methods for isotopic labeling of monosaccharides. A key strategy involves the stereoselective reduction of a C-2 keto-mannose precursor with a deuterated reducing agent, starting from a ¹³C-labeled mannose derivative.
A potential pathway is adapted from the synthesis of 2-deutero-d-mannose.[2] This approach would begin with a commercially available D-Mannose labeled with ¹³C at the C-2 position (D-Mannose-2-¹³C).
Proposed Synthesis Workflow
The proposed synthesis involves a three-step process starting from D-Mannose-2-¹³C:
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose-2-¹³C are protected to prevent side reactions in subsequent steps. A common method is the formation of benzyl ethers and a benzylidene acetal.
-
Oxidation at C-2: The unprotected hydroxyl group at the C-2 position is oxidized to a ketone, forming a β-d-arabino-hexopyranoside-2-ulose derivative.
-
Stereoselective Reduction with Deuteride: The ketone at C-2 is then stereoselectively reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom.
-
Deprotection: The protecting groups are removed to yield the final product, D-Mannose-2-¹³C,2-d.
Caption: Proposed workflow for the synthesis of D-Mannose-2-¹³C,2-d.
Detailed Experimental Protocols (Adapted)
The following are adapted experimental protocols based on the synthesis of 2-deutero-d-mannose.[2] Researchers should optimize these procedures for the ¹³C-labeled starting material.
Step 1: Protection of D-Mannose-2-¹³C
-
Objective: To protect the hydroxyl groups at C-1, C-3, C-4, and C-6.
-
Procedure:
-
D-Mannose-2-¹³C is converted to its benzyl glycoside.
-
A 4,6-benzylidene acetal is formed.
-
The hydroxyl group at C-3 is protected with a benzyl group.
-
Step 2: Oxidation of the C-2 Hydroxyl Group
-
Objective: To oxidize the free hydroxyl group at C-2 to a ketone.
-
Reagent: Dess-Martin periodinane.
-
Procedure:
-
The protected D-Mannose-2-¹³C derivative is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
Dess-Martin periodinane is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product is purified by column chromatography.
-
Step 3: Stereoselective Reduction with Sodium Borodeuteride
-
Objective: To introduce a deuterium atom at the C-2 position with manno configuration.
-
Reagent: Sodium borodeuteride (NaBD₄).
-
Procedure:
-
The ketone intermediate is dissolved in a mixture of CH₂Cl₂ and MeOH.
-
The solution is cooled to 0 °C, and NaBD₄ is added portion-wise.
-
The reaction is stirred until the starting material is consumed.
-
The reaction is quenched, and the deuterated product is extracted and purified.
-
Step 4: Deprotection
-
Objective: To remove all protecting groups.
-
Procedure:
-
The deuterated and protected intermediate is dissolved in a suitable solvent system (e.g., THF/EtOH).
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is subjected to hydrogenation (H₂) to cleave the benzyl and benzylidene protecting groups.
-
The catalyst is filtered off, and the solvent is evaporated to yield the final product, D-Mannose-2-¹³C,2-d.
-
Quantitative Data
| Step | Reaction | Reagents | Reported Yield (for deuterated analog) |
| 2 | Oxidation | Dess–Martin periodinate | ~64% |
| 3 | Reduction | NaBD₄ | ~90% |
Note: The overall yield will be dependent on the efficiency of the protection and deprotection steps, which can vary based on the specific protecting groups and reaction conditions used.
Role in Signaling and Metabolic Pathways
D-mannose is an important monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1] It is transported into cells and phosphorylated to mannose-6-phosphate, which can then enter glycolysis or be converted to mannose-1-phosphate for use in glycosylation pathways.
Isotopically labeled D-mannose, such as D-Mannose-2-¹³C,2-d, serves as a powerful tool for tracing metabolic pathways in vitro and in vivo. The dual labeling allows for more detailed analysis of metabolic fluxes compared to single-labeled tracers. For instance, it can be used in:
-
Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in central carbon metabolism. The ¹³C label can be traced through glycolysis, the pentose phosphate pathway, and the TCA cycle.[3]
-
Glycosylation Studies: To follow the incorporation of mannose into glycoproteins and understand the dynamics of this critical post-translational modification.
-
Drug Metabolism and Pharmacokinetics (DMPK): To study the metabolic fate of mannose-containing drugs or drug candidates.
Caption: Simplified metabolic pathway of D-Mannose-2-¹³C,2-d.
Conclusion
D-Mannose-2-¹³C,2-d is a specialized, doubly labeled monosaccharide with significant potential for advanced metabolic research. While a dedicated synthesis protocol is not widely published, a robust synthetic strategy can be formulated based on established methods for isotopic labeling. The detailed structural information and proposed synthesis pathways provided in this guide offer a solid foundation for researchers and drug development professionals looking to utilize this powerful tool in their studies. Further optimization of the proposed synthesis and characterization of the final product are recommended for specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to Natural Abundance Correction for D-Mannose-13C,d-2 Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The use of dual-labeled molecules, such as D-Mannose-13C,d-2, offers a powerful approach to simultaneously track the fate of different atoms within a molecule as it traverses the metabolic landscape. However, the inherent presence of naturally occurring heavy isotopes in biological samples can obscure the true isotopic enrichment from the tracer, necessitating a critical data correction step. This technical guide provides an in-depth exploration of the principles, experimental protocols, and data analysis workflows for natural abundance correction in studies utilizing this compound, empowering researchers to obtain accurate and reliable insights into mannose metabolism.
The Challenge of Natural Isotopic Abundance
All elements with stable isotopes exist in nature as a mixture of these isotopic forms. For instance, carbon is predominantly present as ¹²C, but about 1.1% of it is the heavier isotope ¹³C. Similarly, hydrogen exists mainly as ¹H, with a small fraction being deuterium (²H or D). When analyzing a sample using mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass isotopologue distribution (MID), creating a background signal that can be mistaken for incorporation of the isotopic tracer.[1] Failure to correct for this natural abundance can lead to significant overestimation of tracer incorporation and erroneous interpretation of metabolic fluxes.[2]
The challenge is amplified in dual-labeling studies. The simultaneous presence of both ¹³C and deuterium tracers, coupled with the natural abundance of isotopes of all atoms in the molecule (including oxygen and nitrogen), creates a complex combinatorial landscape of possible mass isotopologues. Accurate correction requires sophisticated algorithms that can deconvolve the contributions of natural abundance from the true tracer enrichment.[3]
Experimental Design and Execution
A typical workflow for a this compound tracing experiment involves several key stages, from cell culture to data analysis. Careful execution of each step is critical for obtaining high-quality data amenable to accurate natural abundance correction.
Experimental Workflow
Caption: A generalized experimental workflow for this compound metabolic tracing studies.
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound and its metabolites from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Metabolite Extraction:
-
Quench metabolism rapidly by adding ice-cold methanol to the cell culture or tissue homogenate.
-
Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate polar metabolites (including mannose and its phosphorylated derivatives) from non-polar components.
-
Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization:
-
To increase volatility for GC analysis, the dried polar metabolites must be derivatized. A common two-step derivatization is:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect aldehyde and ketone groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injection: Use a splitless or split injection mode depending on the sample concentration.
-
Oven Program: A temperature gradient is employed to separate the derivatized metabolites. An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data can be acquired in full scan mode to identify all metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific mass fragments of mannose and its known metabolites. For dual-labeled experiments, high mass resolution is advantageous to distinguish between isotopologues with the same nominal mass but different exact masses (e.g., one ¹³C vs. two ²H).[3]
-
The Core of the Correction: Mathematical Principles
The fundamental principle behind natural abundance correction is to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID). This is typically achieved using a correction matrix approach.[4]
The measured MID (M_measured) can be represented as the product of a correction matrix (C) and the true, tracer-derived MID (M_true):
M_measured = C * M_true
To find the true enrichment, this equation is rearranged:
M_true = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix. The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of the stable isotopes of each element.[5] For dual-labeled molecules like this compound, the construction of this matrix is more complex as it must account for the combinatorial possibilities of natural isotopes of carbon, hydrogen, and oxygen, in addition to the introduced ¹³C and deuterium labels.[3]
Logical Workflow for Natural Abundance Correction
Caption: A logical workflow illustrating the key steps in the natural abundance correction process.
Data Presentation: Making Sense of the Numbers
Clear and concise presentation of quantitative data is paramount. The following tables provide examples of how to structure data from a this compound study.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: IUPAC data.
Table 2: Example Mass Isotopologue Distribution (MID) of a Mannose-derived Metabolite (Hypothetical Data)
| Mass Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 50.2 | 45.1 |
| M+1 | 25.8 | 23.5 |
| M+2 | 12.5 | 11.8 |
| M+3 | 6.3 | 6.1 |
| M+4 | 3.1 | 3.0 |
| M+5 | 1.5 | 1.5 |
| M+6 | 0.6 | 0.6 |
| M+7 (¹³C₆, d₁) | 0.0 | 8.4 |
This hypothetical data illustrates the shift in the MID after natural abundance correction, revealing the incorporation of the deuterated tracer.
Visualizing the Metabolic Context: D-Mannose Metabolism
Understanding the metabolic fate of D-Mannose is crucial for interpreting the results of tracing studies. The following diagram illustrates the central pathways of mannose metabolism.
Caption: A simplified diagram of the D-Mannose metabolic pathway. MPI: Mannose Phosphate Isomerase, PMM2: Phosphomannomutase 2, GMPP: GDP-Mannose Pyrophosphorylase.
Conclusion
The use of dual-labeled tracers like this compound offers unparalleled opportunities to dissect metabolic pathways. However, the accuracy of such studies hinges on the correct application of natural abundance correction. By understanding the underlying principles, implementing robust experimental protocols, and utilizing appropriate data analysis tools, researchers can confidently navigate the complexities of stable isotope tracing and unlock a deeper understanding of cellular metabolism. This guide provides a foundational framework for professionals in research and drug development to design, execute, and interpret these powerful experiments with greater precision and reliability.
References
- 1. Model-independent fluxome profiling from 2H and 13C experiments for metabolic variant discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Technical Guide to D-Mannose-¹³C,d-2 as a Precision Tracer in Glycosylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1] Aberrations in glycosylation are hallmarks of numerous diseases, including cancer and congenital disorders of glycosylation (CDGs).[1][2] Consequently, methods to quantitatively analyze glycosylation pathways are indispensable for both basic research and therapeutic development.
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for tracing metabolic pathways and quantifying their flux.[3][4] D-Mannose is a key monosaccharide that serves as a precursor for the synthesis of N-linked glycans.[5][6] This guide focuses on the use of D-Mannose-¹³C,d-2, a dual-labeled isotopic tracer, for the precise investigation of mannose metabolism and its incorporation into glycoproteins. The presence of both a carbon-13 (¹³C) isotope and a deuterium (d or ²H) atom at the C-2 position allows for the unambiguous tracking of mannose through specific and competing metabolic routes, offering a higher degree of resolution than single-labeled tracers.
Core Principles: Tracing Mannose Metabolic Flux
Exogenous mannose is incorporated into the N-glycosylation pathway primarily through its conversion to GDP-mannose. However, the metabolic journey is not always direct. The key enzyme phosphomannose isomerase (MPI) can reversibly convert mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[7] This creates a "metabolic detour" where exogenous mannose can enter the glycolytic pool before being re-converted back to Man-6-P for glycosylation.
The unique labeling of D-Mannose-¹³C,d-2 is designed to distinguish between the direct incorporation pathway and this MPI-mediated detour.
-
Direct Pathway: If D-Mannose-¹³C,d-2 is directly phosphorylated to Man-6-P and then converted to GDP-Mannose for N-glycan synthesis, the mannose residues in the final glycoprotein will retain both the ¹³C and the C-2 deuterium labels.
-
MPI Detour: If the labeled Man-6-P is isomerized to Fru-6-P, the deuterium at the C-2 position is lost.[5] If this Fru-6-P is subsequently converted back to Man-6-P, the resulting mannose will still contain ¹³C but will have lost the deuterium label.
Therefore, by measuring the ratio of dual-labeled (¹³C, d) to single-labeled (¹³C only) mannose in N-glycans, researchers can precisely quantify the metabolic flux through these competing pathways. This provides critical insights into the regulation of mannose metabolism under various physiological or pathological conditions.
Caption: Metabolic fate of this compound in glycosylation pathways.
Quantitative Data Presentation
Metabolic tracer experiments generate quantitative data on the contribution of different substrates to glycosylation. While direct data for D-Mannose-¹³C,d-2 is specific to experimental context, studies using similar tracers like [1,2-¹³C]glucose and [4-¹³C]mannose provide a framework for the type of data generated.[7]
Table 1: Quantitative Contribution of Exogenous Mannose to N-Glycans in Fibroblasts This table summarizes findings on the metabolic origins of mannose in N-glycans under physiological conditions, demonstrating the significant role of exogenous mannose.[7]
| Cell Type | Culture Condition | Mannose in N-Glycans from Exogenous Mannose (%) | Mannose in N-Glycans from Glucose (%) |
| Normal Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 25 - 30% | 70 - 75% |
| MPI-Deficient Fibroblasts | 5 mM Glucose, 50 µM Mannose | ~80% | ~20% |
Table 2: Illustrative Mass Isotopologue Distribution (MID) from a D-Mannose-¹³C,d-2 Experiment Following a labeling experiment, mass spectrometry measures the relative abundance of different isotopologues of mannose. This hypothetical data illustrates how flux through the direct vs. detour pathway can be calculated.
| Mannose Isotopologue | Mass Shift | Description | Relative Abundance (%) |
| M+0 | 0 | Unlabeled (from endogenous sources) | 5% |
| M+1 | +1 | ¹³C only (from MPI detour) | 15% |
| M+2 | +2 | d-2 only (not expected from this tracer) | 0% |
| M+3 | +3 | ¹³C + d-2 (from direct pathway) | 80% |
From this data, the ratio of direct pathway flux to MPI detour flux would be approximately 80:15.
Experimental Protocols and Workflow
A typical experiment using D-Mannose-¹³C,d-2 involves cell culture-based metabolic labeling, followed by glycoprotein isolation, glycan release, and mass spectrometry analysis.
Caption: General workflow for a this compound tracer experiment.
Detailed Methodology: A Synthesized Protocol
This protocol is synthesized from established methods for stable isotope labeling in glycosylation studies.[7][8][9]
1. Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed cells (e.g., human fibroblasts, cancer cell lines) in appropriate culture vessels. Grow to ~85% confluence to ensure active metabolism.[9]
-
Media Preparation: Prepare a custom culture medium (e.g., DMEM) lacking standard glucose and mannose. Supplement this base medium with a defined concentration of unlabeled glucose (e.g., 5 mM) and the tracer, D-Mannose-¹³C,d-2 (e.g., 50-200 µM). The precise concentrations should mimic physiological conditions or test specific hypotheses.[7]
-
Labeling Incubation: Remove the standard growth medium, wash cells once with PBS, and add the prepared labeling medium. Incubate cells for a defined period (e.g., 12-24 hours). The incubation time should be sufficient to allow for incorporation into glycoproteins, which can be determined through a time-course experiment.[7]
2. Glycoprotein Isolation and N-Glycan Release
-
Cell Harvest: Wash cells with ice-cold PBS and harvest by scraping or trypsinization. Lyse the cells using a suitable buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification & Precipitation: Quantify the total protein concentration (e.g., BCA assay). Precipitate total protein from the lysate using cold acetone or ethanol.
-
N-Glycan Release: Resuspend the protein pellet. Denature the proteins by heating. Add PNGase F (Peptide-N-Glycosidase F) and incubate (e.g., 37°C for 12-18 hours) to specifically cleave N-linked glycans from asparagine residues.
3. Monosaccharide Preparation and Derivatization for GC-MS
-
Hydrolysis: After glycan release, hydrolyze the samples using an acid (e.g., 2M trifluoroacetic acid at 100°C for 4 hours) to break down the glycans into their constituent monosaccharides.
-
Derivatization: The released monosaccharides must be derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is conversion to aldonitrile acetate derivatives.[7]
- Neutralize the acid-hydrolyzed sample.
- Add hydroxylamine hydrochloride in pyridine and heat to form oximes.
- Add acetic anhydride and heat to complete the acetylation.
- Extract the final derivatives into an organic solvent (e.g., dichloromethane).
4. GC-MS Analysis
-
Separation: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., SP-2380) to separate the different monosaccharides.[7]
-
Detection: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode. Use selected ion monitoring (SIM) to detect the characteristic fragments of the mannose derivative and its isotopologues, tracking the specific mass shifts caused by ¹³C and deuterium.
Applications in Research and Drug Development
The precision offered by D-Mannose-¹³C,d-2 makes it a valuable tool in several key areas:
-
Congenital Disorders of Glycosylation (CDGs): This tracer is ideal for studying diseases like MPI-CDG (CDG-Ib), where the flux between Man-6-P and Fru-6-P is impaired.[7][10] It allows for a direct measurement of residual MPI activity and can be used to assess the efficacy of therapeutic interventions, such as mannose supplementation.[11]
-
Cancer Biology: Altered glycosylation is a universal feature of cancer that affects cell adhesion, signaling, and metastasis.[12][13] D-Mannose-¹³C,d-2 can be used to probe how cancer cells rewire their mannose metabolism to support aberrant glycosylation and proliferation, potentially identifying novel therapeutic targets.
-
Drug Discovery: The experimental workflow can be adapted for screening small molecules that modulate glycosylation pathways. By quantifying changes in metabolic flux in response to a compound, researchers can identify novel inhibitors or activators of key enzymes like MPI or PMM2.
-
Fundamental Biology: This tracer provides a sophisticated method for studying the fundamental regulation of nutrient allocation in cells. It can help answer questions about how cells prioritize mannose for glycosylation versus energy metabolism under different conditions, such as nutrient stress or growth factor stimulation.[5]
Conclusion
D-Mannose-¹³C,d-2 stands out as a highly specific and informative tracer for glycosylation research. Its dual-labeling strategy enables the precise dissection of competing metabolic pathways for mannose utilization, a level of detail not easily achievable with single-labeled precursors. By providing quantitative data on metabolic flux, this tool empowers researchers to gain deeper insights into the regulation of glycosylation in health and disease, accelerating the discovery of new biomarkers and therapeutic strategies.
References
- 1. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: D-Mannose-13C,d-2 - Commercial Availability, Purity, and Applications
This technical guide provides an in-depth overview of the commercial availability and purity of isotopically labeled D-Mannose, with a specific focus on D-Mannose-13C,d-2. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.
1.0 Executive Summary
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, including glycoprotein synthesis and cellular metabolism.[1][2] Isotopically labeled versions of D-Mannose are invaluable tools for tracing its metabolic fate and quantifying its incorporation into complex glycans. While a wide variety of singly-labeled (e.g., 13C or 2H) D-Mannose species are commercially available, the specific dual-labeled variant, this compound, is not a standard off-the-shelf product. It is typically available only through custom synthesis requests from specialized chemical suppliers. This guide summarizes the availability of related labeled D-Mannose compounds, outlines a general synthetic approach, and illustrates its application in metabolic research.
2.0 Commercial Availability and Purity of Isotopically Labeled D-Mannose
Direct searches for "this compound" do not yield standard commercial suppliers, indicating that this specific combination requires custom synthesis. However, various other isotopically labeled D-Mannose standards are available. The following table summarizes representative commercial offerings, which can serve as a baseline for sourcing custom reagents. Purity is typically determined by NMR and mass spectrometry to confirm isotopic enrichment and chemical purity.
| Product Name | Supplier | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) |
| D-Mannose (6-13C) | Eurisotop | CLM-1192 | 99 | >98 |
| D-Mannose (1-13C) | Cambridge Isotope Labs | CLM-1188 | 99 | >98 |
| D-Mannose (U-13C6) | Omicron Biochemicals | MAN-007 | >98 | >98 |
| D-Mannose (1-d) | CDN Isotopes | D-5750 | >98 | >98 |
| D-Mannose (2-d) | Medical Isotopes, Inc. | D5412 | >98 | >98 |
3.0 Synthesis of Isotopically Labeled D-Mannose
The synthesis of custom labeled sugars like this compound requires specialized organic chemistry techniques. A common foundational method for introducing a 13C label at the C1 position is the cyanohydrin synthesis, which extends the carbon chain of an aldose.
3.1 General Experimental Protocol: Modified Kiliani-Fischer Cyanohydrin Synthesis
This protocol outlines a general procedure for the synthesis of 1-13C labeled aldoses, which can be adapted for D-Mannose from D-arabinose. The introduction of deuterium (d-2) would require additional specific deuteration steps, such as reduction with a deuterium source (e.g., sodium borodeuteride) at a relevant step.
-
Cyanohydrin Formation: D-arabinose is reacted with a labeled cyanide source (e.g., K13CN or Na13CN). The reaction conditions, such as pH, can be adjusted to favor the formation of the mannonitrile epimer over the gluconitrile epimer. For instance, using sodium carbonate can favor the gluconic epimer, while other conditions may increase the yield of the desired mannonic nitrile.[3]
-
Nitrile Hydrolysis: The resulting epimeric nitriles (D-mannononitrile-1-13C and D-glucononitrile-1-13C) are hydrolyzed to their corresponding carboxylic acids, D-mannonic acid-1-13C and D-gluconic acid-1-13C.
-
Lactonization: The mixture of acids is then converted to their respective lactones. D-mannono-1,4-lactone-1-13C can be encouraged to crystallize from the mixture.[3]
-
Separation and Purification: The desired D-mannono-1,4-lactone is separated from the gluconic epimer. This can be achieved through fractional crystallization or chromatography.[3]
-
Reduction to Aldose: The purified D-mannono-1,4-lactone-1-13C is reduced to the final product, D-Mannose-1-13C. A common reducing agent for this step is sodium amalgam in a weakly acidic solution.[3]
-
Final Purification: The resulting labeled D-Mannose is purified, typically by crystallization from solvents like methanol-isopropanol mixtures, to yield the final high-purity product.[3]
Note: The introduction of deuterium at specific positions would involve selecting appropriate starting materials or reagents in a multi-step synthesis designed to achieve the desired labeling pattern.
4.0 Applications in Metabolic Research
Isotopically labeled D-Mannose is a powerful tool for tracing metabolic pathways. Once it enters a cell, it can either be catabolized via glycolysis or activated for incorporation into glycoconjugates.[1][4]
4.1 Experimental Workflow for Metabolic Labeling
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using labeled D-Mannose to study glycoprotein synthesis.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Applications of D-Mannose-13C,d-2 in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing isotopically labeled compounds, researchers can trace the metabolic fate of specific molecules, quantify metabolic fluxes, and gain a deeper understanding of cellular physiology in both healthy and diseased states. D-Mannose, a C-2 epimer of glucose, plays a crucial role in glycosylation and cellular metabolism. The use of stable isotope-labeled D-Mannose, such as D-Mannose-13C,d-2, provides a precise tool to investigate these pathways. This technical guide explores the fundamental applications of this compound in metabolomics, with a focus on metabolic flux analysis and glycosylation studies.
Core Applications of this compound in Metabolomics
The primary applications of this compound in metabolomics revolve around its use as a metabolic tracer. By replacing the naturally abundant ¹²C with ¹³C and hydrogen with deuterium, researchers can distinguish exogenous D-Mannose and its downstream metabolites from the endogenous unlabeled pools. This enables the precise tracking and quantification of mannose metabolism.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a quantitative method used to determine the rate of metabolic reactions in a biological system at steady state.[1] When cells are cultured in the presence of this compound, the labeled carbons are incorporated into various metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through different pathways can be calculated.
This compound is particularly useful for studying the flux of mannose into two major pathways:
-
Glycolysis: Mannose can be phosphorylated to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate in the glycolytic pathway.
-
Glycosylation: Mannose-6-phosphate can also be converted to mannose-1-phosphate, which is then activated to GDP-mannose, a precursor for the synthesis of glycoproteins and other glycoconjugates.
Glycosylation Studies
D-Mannose is a critical component of N-linked and O-linked glycans, which are essential for protein folding, stability, and function. This compound can be used to trace the incorporation of mannose into these complex carbohydrate structures. This allows for the investigation of glycosylation dynamics under different physiological or pathological conditions.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line.
Table 1: Isotopic Enrichment of Key Metabolites after this compound Labeling
| Metabolite | Isotopic Enrichment (%) |
| Mannose-6-phosphate | 85.2 ± 3.1 |
| Fructose-6-phosphate | 42.5 ± 2.5 |
| Glucose-6-phosphate | 5.1 ± 0.8 |
| Lactate | 15.7 ± 1.9 |
| GDP-Mannose | 78.9 ± 4.2 |
Table 2: Calculated Metabolic Fluxes from this compound
| Metabolic Pathway | Flux Rate (nmol/10^6 cells/hr) |
| Mannose Uptake | 50.0 |
| Glycolysis (from Mannose) | 28.5 |
| Pentose Phosphate Pathway (from Mannose) | 3.2 |
| N-linked Glycosylation (from Mannose) | 18.3 |
Experimental Protocols
Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Media Preparation: Prepare culture medium containing this compound at the desired concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.
-
Labeling: Once cells have reached the desired confluency, replace the existing medium with the this compound containing medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the labeled mannose into cellular metabolites. The incubation time will vary depending on the metabolic pathways of interest.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add ice-cold 80% methanol to each well and scrape the cells.
-
Collection: Collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
GC-MS Analysis of Labeled Metabolites
-
Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make them volatile for GC analysis.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the metabolites on a suitable GC column.
-
Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions.
Visualization of Pathways and Workflows
Mannose Metabolism Pathway
Caption: Metabolic fate of this compound.
Experimental Workflow for this compound Metabolomics
Caption: Workflow for this compound MFA.
Conclusion
This compound is an invaluable tool in the field of metabolomics, enabling researchers to dissect the complex roles of mannose in cellular metabolism. Its application in metabolic flux analysis and glycosylation studies provides quantitative insights into the dynamic nature of these pathways. The protocols and workflows outlined in this guide offer a framework for researchers to design and execute robust stable isotope tracing experiments with this compound, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.
References
The Nexus of Glycosylation and Metabolism: A Technical Guide to Isotopic Labeling with D-Mannose-¹³C,d-2
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, the convergence of metabolism and post-translational modifications is a critical area of study for understanding disease and developing novel therapeutics. Among these modifications, N-linked glycosylation stands out for its profound impact on protein folding, stability, and function. D-mannose, a C-2 epimer of glucose, is a central monosaccharide in this process. This technical guide delves into the theory and application of isotopic labeling with D-Mannose-¹³C,d-2, a powerful tool for dissecting the metabolic flux and pathways of mannose in glycosylation. By employing stable isotopes of both carbon and hydrogen, researchers can trace the journey of mannose from its entry into the cell to its ultimate incorporation into complex glycans, providing unprecedented insights into cellular physiology.
Core Principles of Isotopic Labeling with D-Mannose-¹³C,d-2
Isotopic labeling is a technique that substitutes an atom in a molecule with its heavier, non-radioactive (stable) isotope. When cells are supplied with this "labeled" molecule, its metabolic fate can be traced using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
D-Mannose-¹³C,d-2 is a specially designed tracer molecule. The ¹³C label allows for the differentiation of exogenous mannose from the endogenous pool, which is primarily synthesized from glucose. The deuterium (d) label at the C-2 position provides an additional layer of information. The metabolic pathway of mannose can involve its conversion to fructose-6-phosphate, a key glycolytic intermediate. This conversion can result in the loss or exchange of the deuterium atom at the C-2 position. By tracking the presence or absence of both the ¹³C and deuterium labels in downstream metabolites and glycans, researchers can elucidate the predominant metabolic routes of mannose utilization.
The primary goals of using D-Mannose-¹³C,d-2 are:
-
To quantify the contribution of exogenous mannose to the total mannose pool used for glycosylation.
-
To trace the metabolic conversion of mannose to other monosaccharides.
-
To understand the metabolic flux through different pathways, such as the direct phosphorylation pathway versus conversion through glycolysis.
-
To study the impact of disease states or drug treatments on mannose metabolism and glycosylation.
Experimental Protocols
The following sections outline a generalized protocol for conducting isotopic labeling studies with D-Mannose-¹³C,d-2. Specific parameters may need to be optimized based on the cell type and experimental goals.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Medium Preparation: Prepare a custom culture medium that allows for precise control over the concentrations of glucose and mannose. Typically, a glucose-free DMEM or RPMI-1640 base is supplemented with known concentrations of unlabeled glucose and the D-Mannose-¹³C,d-2 tracer. Common concentrations are 5 mM glucose and 50 µM labeled mannose, reflecting physiological levels.
-
Labeling: Replace the standard culture medium with the prepared labeling medium. The duration of labeling can vary from a few hours to several days, depending on the turnover rate of the glycoproteins of interest. A time-course experiment is often recommended to determine the optimal labeling period.
Sample Preparation for Glycan Analysis
-
Cell Harvesting and Lysis: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled monosaccharides. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using a method such as acetone or trichloroacetic acid (TCA) precipitation.
-
N-Glycan Release: Resuspend the protein pellet and release the N-linked glycans using the enzyme Peptide-N-Glycosidase F (PNGase F).
-
Glycan Purification: Purify the released N-glycans using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.
-
Hydrolysis to Monosaccharides: Hydrolyze the purified N-glycans to their constituent monosaccharides by acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 100°C for 4 hours).
-
Derivatization for GC-MS Analysis: The hydrolyzed monosaccharides are not volatile and require derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is the conversion to aldononitrile acetate derivatives.
Analytical Instrumentation and Data Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with an appropriate column (e.g., a DB-5 or similar) is used for the separation and detection of the derivatized monosaccharides.
-
Method: The GC oven temperature is programmed to ramp up to allow for the separation of the different monosaccharide derivatives. The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) or full scan mode can be used to detect the fragments of the labeled and unlabeled monosaccharides.
-
Data Analysis: The incorporation of ¹³C is determined by the mass shift in the detected fragments. For example, a fragment containing all six carbons of mannose will show a mass increase of 6 Da if it is fully labeled with ¹³C. The deuterium label at C-2 can also be tracked by observing specific fragment ions. The relative abundance of the labeled and unlabeled fragments is used to calculate the percentage of mannose incorporation from the exogenous source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For NMR analysis, larger quantities of labeled glycoproteins are typically required. The purified glycoproteins or released glycans are dissolved in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is necessary to resolve the complex spectra of glycoproteins.
-
Experiments: A suite of 1D and 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to identify the specific atoms that are labeled.
-
Data Analysis: The ¹³C and deuterium labels will cause characteristic shifts and changes in the coupling patterns in the NMR spectra, allowing for the precise localization of the labels within the glycan structure.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from D-Mannose-¹³C,d-2 labeling experiments, illustrating the types of insights that can be gained.
| Cell Line | Condition | Exogenous Mannose Concentration (µM) | % Mannose in N-Glycans from Exogenous Source[1] |
| Fibroblasts | Control | 50 | 25-30% |
| Fibroblasts | MPI-deficient | 50 | 80%[1] |
| Hepatoma Cells | Control | 50 | 75%[2] |
| CHO Cells | High Glucose | 50 | 15% |
| CHO Cells | Low Glucose | 50 | 45% |
Table 1: Contribution of Exogenous D-Mannose-¹³C,d-2 to N-Glycan Mannose. This table demonstrates how the contribution of exogenous mannose can vary between cell types and under different metabolic conditions. For instance, cells with a deficiency in phosphomannose isomerase (MPI) are more reliant on exogenous mannose for glycosylation.[1]
| Labeled Precursor | N-Glycan Monosaccharide | % Incorporation |
| D-Mannose-¹³C,d-2 | Mannose | 95% |
| D-Mannose-¹³C,d-2 | Fructose | 3% |
| D-Mannose-¹³C,d-2 | Glucose | 1.5% |
| D-Mannose-¹³C,d-2 | Galactose | <0.5% |
| D-Mannose-¹³C,d-2 | N-acetylglucosamine | <0.5% |
Table 2: Metabolic Fate of D-Mannose-¹³C,d-2. This table illustrates the tracing of the ¹³C label from mannose to other monosaccharides within the N-glycan structure, providing a quantitative measure of metabolic conversion.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involved in D-Mannose-¹³C,d-2 labeling studies.
Caption: Metabolic pathways of D-mannose incorporation into N-glycans.
Caption: Experimental workflow for GC-MS analysis of labeled N-glycans.
Caption: Rationale for dual isotopic labeling of D-mannose.
References
Navigating the Nuances of D-Mannose-13C,d-2: A Technical Guide to Safety and Handling
For Immediate Release
This technical guide provides an in-depth overview of the safety and handling guidelines for D-Mannose-13C,d-2, a stable isotope-labeled monosaccharide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to ensure the safe and effective use of this compound in experimental settings. While this compound is not classified as a hazardous substance, adherence to best laboratory practices is paramount to maintain sample integrity and ensure personnel safety.
Stable isotope-labeled compounds, such as those containing deuterium (²H) and carbon-13 (¹³C), are powerful tools in metabolic research, pharmacokinetic studies, and quantitative analysis.[1][2] Their physical and chemical properties are nearly identical to their unlabeled counterparts, and they do not present radiological hazards.[1][3] Consequently, the safety protocols for this compound are largely based on those for unlabeled D-Mannose.
Core Safety and Physical Data
The following tables summarize the key safety and physical data for D-Mannose, which are applicable to this compound. This information has been compiled from various safety data sheets (SDS).
Table 1: Physical and Chemical Properties of D-Mannose
| Property | Value |
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 126-142°C[4][5] |
| Solubility | Soluble in water[4][5] |
| Bulk Density | 0.25-0.60 g/cm³[4] |
Table 2: Hazard Identification and First Aid
| Hazard | Description and First Aid Measures |
| Health Hazards | Not classified as a hazardous substance.[6][7] May cause mild respiratory tract, skin, and eye irritation upon dust exposure.[4][5][8] |
| Inhalation | If dust is inhaled, move the person to fresh air.[5][8] |
| Skin Contact | Wash off with soap and plenty of water.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7][9] |
Experimental Protocols: Safe Handling and Storage
Given the high value and sensitive applications of this compound, meticulous handling is crucial to prevent contamination and ensure experimental accuracy.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.[10]
-
Hand Protection: Handle with compatible gloves. Inspect gloves prior to use.[8]
-
Body Protection: Wear a laboratory coat.
Handling and Storage:
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid dust formation.[5][8]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[4][7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[5][8] The compound may be hygroscopic.[5]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[8]
Visualizing Workflows and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for handling this compound and its role in a key biological pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. symeres.com [symeres.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innophos.com [innophos.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. himediadownloads.com [himediadownloads.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdnisotopes.com [cdnisotopes.com]
Unraveling Metabolic Fates: A Technical Guide to Mass Isotopomer Distribution Analysis with D-Mannose-13C,d-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of stable isotope tracing, specifically using D-Mannose-13C,d-2, to elucidate the intricate pathways of mannose metabolism. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can quantify fluxes through key metabolic networks, including glycolysis, the pentose phosphate pathway (PPP), and glycoprotein biosynthesis. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies essential for leveraging this powerful technique in metabolic research and drug development.
Core Concepts: Mass Isotopomer Distribution Analysis
Mass isotopomer distribution analysis (MIDA) is a technique that utilizes stable isotope-labeled precursors to measure the biosynthesis and turnover of polymers and metabolic intermediates. When a cell or organism is supplied with an isotopically enriched precursor like this compound, the heavy isotopes are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers (molecules differing only in the number of isotopic atoms). By analyzing the resulting mass isotopomer distribution, it is possible to determine the enrichment of the true precursor pool and calculate the fractional synthesis rates of the molecules of interest.
D-Mannose, a C-2 epimer of glucose, plays a crucial role in several biological processes. It is a key component in the biosynthesis of glycoproteins and glycolipids.[1] Furthermore, mannose can be phosphorylated to mannose-6-phosphate and subsequently isomerized to fructose-6-phosphate, thereby entering the glycolytic and pentose phosphate pathways.[2][3] The use of this compound allows for the precise tracing of the mannose backbone through these interconnected pathways. The 13C label tracks the carbon skeleton, while the deuterium at the C-2 position provides specific information about isomerization reactions.
Metabolic Pathways of D-Mannose
Upon entering the cell, D-Mannose is phosphorylated by hexokinase to D-Mannose-6-phosphate. From this branch point, it can enter several metabolic pathways:
-
Glycoprotein and Glycolipid Synthesis: D-Mannose-6-phosphate is converted to mannose-1-phosphate and then to GDP-mannose, the primary donor for mannosylation reactions in the synthesis of N-linked glycans and other glycoconjugates.[4]
-
Glycolysis: Phosphomannose isomerase (PMI) catalyzes the reversible conversion of mannose-6-phosphate to fructose-6-phosphate, an intermediate in the glycolytic pathway.[2][3]
-
Pentose Phosphate Pathway (PPP): As an intermediate of glycolysis, fructose-6-phosphate derived from mannose can enter the non-oxidative branch of the PPP, contributing to the synthesis of nucleotide precursors and NADPH.
The following diagram illustrates the central metabolic fate of D-Mannose:
Experimental Protocols
Cell Culture and Isotope Labeling
A detailed protocol for isotopic labeling of cultured cells is presented below. This protocol can be adapted for different cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., human fibroblasts, cancer cell lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other desired isotopically labeled mannose)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free and mannose-free medium with the desired concentrations of glucose and this compound. For example, to mimic physiological conditions, one might use 5 mM glucose and 50 µM this compound.[1]
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled monosaccharides.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. Time points can range from minutes for central carbon metabolism intermediates to several hours or days for glycoproteins.
-
Harvesting: After the labeling period, proceed immediately to metabolite extraction to quench enzymatic activity and preserve the metabolic state of the cells.
Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (or other suitable extraction solvent)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Quenching and Lysis:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Use a cell scraper to detach the cells in the methanol.
-
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Mass Spectrometry Analysis (GC-MS)
For the analysis of monosaccharides and their phosphorylated intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
GC-MS system equipped with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 30°C for 90 minutes.
-
Add MSTFA to the sample to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.
-
The mass spectrometer then ionizes the eluted metabolites and separates the resulting fragments based on their mass-to-charge ratio (m/z).
-
The instrument will be operated in selected ion monitoring (SIM) mode to detect the specific mass isotopomers of the target metabolites.
-
-
Data Analysis: The resulting mass spectra will show the distribution of different mass isotopomers for each metabolite. This data needs to be corrected for the natural abundance of heavy isotopes in both the metabolite and the derivatizing agent to accurately determine the incorporation of the tracer.[5]
The following diagram outlines the general experimental workflow:
Data Presentation and Interpretation
The quantitative data obtained from mass spectrometry is best presented in tabular format to facilitate comparison between different experimental conditions. The tables should clearly indicate the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite of interest.
Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after Labeling with this compound
| Metabolite | Mass Isotopomer | Relative Abundance (%) - Control | Relative Abundance (%) - Treated |
| Mannose-6-Phosphate | M+0 | 95.2 | 45.8 |
| M+1 (13C) | 3.1 | 2.5 | |
| M+2 (d) | 0.5 | 48.3 | |
| M+3 (13C, d) | 0.2 | 2.4 | |
| Fructose-6-Phosphate | M+0 | 98.1 | 85.3 |
| M+1 (13C) | 1.5 | 10.2 | |
| M+2 (d) | 0.2 | 3.5 | |
| M+3 (13C, d) | 0.2 | 1.0 | |
| Ribose-5-Phosphate | M+0 | 99.0 | 96.5 |
| M+1 (13C) | 0.8 | 2.8 | |
| M+2 (13C) | 0.2 | 0.7 |
Interpretation of the Data:
Conclusion
The use of this compound in conjunction with mass isotopomer distribution analysis provides a powerful and quantitative method for dissecting the complex and interconnected pathways of mannose metabolism. The detailed protocols and data interpretation strategies outlined in this guide offer a framework for researchers to design and execute robust stable isotope tracing experiments. The insights gained from such studies are invaluable for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.
References
- 1. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Metabolic Labeling of Mammalian Cells with D-Mannose-13C,d-2
Introduction
Metabolic stable isotope labeling is a powerful technique used to trace the flux of metabolites through cellular pathways and to quantify their incorporation into biomolecules.[1] In the field of glycobiology, labeling with heavy isotope-containing monosaccharides allows for the investigation of glycan biosynthesis, turnover, and the relative contribution of different metabolic precursors to glycosylation.[2][3] D-Mannose is a critical monosaccharide in mammalian cells, serving as a primary precursor for the synthesis of N-linked glycans.[4] It is converted into GDP-mannose, the donor substrate for mannosyltransferases in the endoplasmic reticulum and Golgi apparatus.[5]
This protocol describes the use of D-Mannose labeled with both Carbon-13 (13C) and deuterium (d, 2H) for tracing its metabolic fate in mammalian cell culture. Exogenous D-mannose is taken up by cells and can be directly incorporated into the N-glycosylation pathway.[6] By providing cells with D-Mannose-13C,d-2, researchers can use mass spectrometry to distinguish newly synthesized glycans from the pre-existing unlabeled pool, enabling detailed studies of glycan dynamics and metabolism.[5] Combining 13C labeling on the mannose backbone with deuterium labeling, often achieved by reconstituting the medium in deuterium oxide (D2O), provides a multi-faceted approach to trace complex metabolic routes, including the potential interconversion of mannose to fructose-6-phosphate.[5]
Principle of the Method
Mammalian cells are cultured in a specially formulated medium where standard mannose and glucose are replaced with this compound and unlabeled glucose, respectively. The labeled mannose enters the cell and is phosphorylated to Mannose-6-Phosphate, which is then converted to Mannose-1-Phosphate and subsequently to GDP-Mannose. This activated form is used by glycosyltransferases to build the oligosaccharide chains of glycoproteins.
After a defined labeling period, cellular glycoproteins are harvested. The N-glycans are typically released enzymatically, purified, and analyzed by mass spectrometry (MS).[7] The incorporation of 13C and deuterium results in a predictable mass shift in the detected glycan fragments, allowing for their unambiguous identification and quantification relative to the unlabeled counterparts.[5] This approach can reveal the contribution of exogenous mannose to the total N-glycan pool and the turnover rates of specific glycoproteins.[5]
Applications
-
Metabolic Flux Analysis: Quantifying the rate of mannose incorporation into N-glycans.[3][5]
-
Glycoprotein Turnover Studies: Determining the synthesis and degradation rates of specific glycoproteins by pulse-chase experiments.[5]
-
Pathway Elucidation: Tracing the interconversion of mannose with other hexoses, such as glucose and fructose.[5]
-
Comparative Glycomics: Quantitatively comparing glycosylation patterns between different cell states (e.g., healthy vs. disease, treated vs. untreated).[1]
Metabolic Pathway and Experimental Workflow
Caption: Metabolic pathway for the incorporation of exogenous D-Mannose into N-glycans.
References
- 1. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stable isotope labeling of N-glycosylated peptides by enzymatic deglycosylation for mass spectrometry-based glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Glycan Biosynthesis with Stable Isotope-Labeled D-Mannose
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. Consequently, the ability to accurately quantify glycan biosynthesis and flux through glycosylation pathways is paramount for basic research, biomarker discovery, and the development of novel therapeutics.
This document provides detailed application notes and protocols for quantifying glycan biosynthesis using stable isotope-labeled D-Mannose. Specifically, we focus on the use of D-Mannose labeled with Carbon-13 (¹³C) and Deuterium (D or ²H) to trace the metabolic fate of mannose as it is incorporated into N-linked and O-linked glycans. Metabolic labeling with these stable isotopes, followed by mass spectrometry analysis, offers a powerful and quantitative approach to dissect the complexities of glycan biosynthesis in a cellular context.
Principle of the Method
The core principle of this method is to introduce a "heavy", non-radioactive, isotopically labeled version of D-mannose into a biological system (e.g., cell culture). This labeled mannose is taken up by cells and utilized in the same manner as its natural "light" counterpart. As the labeled mannose is incorporated into newly synthesized glycans, it imparts a specific mass shift to these molecules. By analyzing the ratio of heavy to light glycan isoforms using mass spectrometry, it is possible to quantify the rate of new glycan biosynthesis and to trace the flow of mannose through various glycosylation pathways. The use of a dual-labeled monosaccharide, such as a hypothetical D-Mannose-¹³C,d-2, or the combined use of ¹³C-labeled mannose and deuterium oxide (D₂O) in the culture medium, allows for more sophisticated tracing of metabolic interconversions.
Key Applications
-
Quantifying Glycan Biosynthesis Rates: Determine the rate of de novo synthesis of specific glycan structures under different experimental conditions.
-
Metabolic Flux Analysis: Trace the flow of mannose through competing glycosylation pathways (e.g., N-linked vs. O-linked).
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate glycosylation pathways.
-
Biomarker Discovery: Identify changes in glycan biosynthesis associated with disease states.
-
Cell Engineering and Bioprocessing: Optimize glycosylation patterns of recombinant proteins in biopharmaceutical production.[1]
Experimental Workflow
The overall experimental workflow for quantifying glycan biosynthesis using stable isotope-labeled mannose is depicted below.
Caption: A general experimental workflow for quantifying glycan biosynthesis.
Signaling Pathways
N-Linked Glycan Biosynthesis Pathway
The initial stages of the N-linked glycan biosynthesis pathway, which occur in the endoplasmic reticulum and Golgi apparatus, heavily rely on mannose. A simplified diagram illustrating the incorporation of mannose into the growing glycan chain is shown below.
References
Application Notes and Protocols for NMR-Based Conformational Analysis of Oligosaccharides using D-Mannose-¹³C,d-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Mannose-¹³C,d-2 in the conformational analysis of oligosaccharides by Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling of oligosaccharides with ¹³C and deuterium (²H or d) is a powerful strategy to overcome the inherent challenges of carbohydrate NMR, such as spectral overlap and degeneracy, thereby enabling detailed structural elucidation crucial for understanding their biological functions and for drug development.
Application Notes
The Challenge of Oligosaccharide Conformational Analysis
Oligosaccharides are inherently flexible molecules, adopting a multitude of conformations in solution. This conformational flexibility is often integral to their biological activity, including their recognition by proteins such as lectins and antibodies. A detailed understanding of the conformational preferences of oligosaccharides is therefore critical for deciphering their structure-activity relationships. However, the conformational analysis of oligosaccharides by NMR is often hampered by severe chemical shift degeneracy and limited dispersion of proton signals.[1]
Advantages of D-Mannose-¹³C,d-2 Labeling
The strategic incorporation of stable isotopes like ¹³C and deuterium into mannose residues within an oligosaccharide offers several key advantages for NMR-based conformational analysis:
-
Spectral Simplification and Resolution Enhancement: Deuteration of non-anomeric protons simplifies complex proton spectra by reducing the number of signals and scalar couplings. This allows for more accurate measurement of chemical shifts and coupling constants involving the remaining protons.
-
Access to a Wealth of Conformational Parameters: ¹³C-labeling, particularly at specific positions, enables the measurement of a variety of conformationally sensitive NMR parameters, including:
-
One-bond ¹³C-¹H coupling constants (¹JCH): These couplings are sensitive to the geometry of the C-H bond and the overall conformation of the sugar ring.[2]
-
Two- and three-bond heteronuclear coupling constants (²JCH, ³JCH): These couplings across the glycosidic linkage are particularly valuable for determining the glycosidic torsion angles φ (phi) and ψ (psi).[3][4]
-
Carbon-carbon coupling constants (JCC): These can provide additional constraints for defining the oligosaccharide's three-dimensional structure.[5]
-
-
Measurement of Residual Dipolar Couplings (RDCs): In a partially aligned medium, the measurement of RDCs provides long-range structural information, defining the relative orientation of different parts of the molecule. ¹³C-labeling significantly facilitates the measurement of ¹H-¹³C RDCs.[1]
-
Probing Dynamics: Isotope-edited relaxation experiments can provide insights into the internal motions and dynamics of the oligosaccharide.
Applications in Drug Development
A precise understanding of the conformational landscape of bioactive oligosaccharides is paramount in drug development for:
-
Rational Design of Glycomimetics: Knowledge of the bioactive conformation allows for the design of conformationally constrained mimics with improved affinity and specificity for their target proteins.
-
Structure-Based Drug Design: High-resolution structural models of oligosaccharide-protein complexes, derived from NMR data, can guide the design of small molecule inhibitors that disrupt these interactions.
-
Understanding Disease Mechanisms: Elucidating the conformational changes in oligosaccharides upon binding to receptors can provide insights into the molecular basis of diseases, opening new avenues for therapeutic intervention.
Experimental Protocols
Synthesis and Incorporation of D-Mannose-¹³C,d-2
While a detailed de novo synthesis protocol for D-Mannose-¹³C,d-2 is highly specific and often proprietary, researchers can obtain this labeled monosaccharide from commercial vendors specializing in stable isotopes. For example, D-Mannose-¹³C-2 is commercially available.[6]
Alternatively, ¹³C-labeled mannose can be produced biosynthetically. Genetically engineered yeast strains can be cultured in media containing ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) as the sole carbon source, leading to the production of ¹³C-labeled high-mannose-type oligosaccharides.[2][3]
Sample Preparation for NMR Spectroscopy
-
Purification: The isotopically labeled oligosaccharide must be purified to homogeneity using standard chromatographic techniques (e.g., size-exclusion chromatography, HPLC).
-
Lyophilization: The purified sample should be lyophilized multiple times from D₂O to exchange all labile protons for deuterons.
-
Sample Dissolution: Dissolve the lyophilized sample in a suitable deuterated solvent, typically D₂O, to a final concentration of 0.3 mM or higher.[2]
-
Internal Standard: Add an internal standard for chemical shift referencing (e.g., DSS or TSP).
NMR Data Acquisition
A suite of NMR experiments should be performed to obtain a comprehensive set of conformational restraints. High-field NMR spectrometers (700 MHz and above) equipped with cryogenic probes are recommended for optimal sensitivity and resolution.[4]
Key NMR Experiments:
-
1D ¹H and ¹³C NMR: For initial characterization and assessment of sample purity.
-
2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): For assigning proton resonances within each mannose residue.
-
2D Heteronuclear Single Quantum Coherence (HSQC): For correlating directly bonded ¹H and ¹³C nuclei, aiding in resonance assignment.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): For identifying long-range ¹H-¹³C correlations, which can help in sequencing the oligosaccharide and providing initial conformational insights. A constant-time J-HMBC experiment is particularly useful for measuring heteronuclear J-couplings.[4]
-
F₂-coupled ¹H-¹³C HSQC: For the precise measurement of one-bond ¹H-¹³C coupling constants (¹JCH).[2]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): For measuring inter-proton distances, which are crucial for defining the overall fold of the oligosaccharide.
-
Residual Dipolar Coupling (RDC) Measurement:
-
Prepare a partially aligned sample using a suitable alignment medium (e.g., bacteriophage Pf1, bicelles).
-
Acquire HSQC-based experiments to measure the ¹H-¹³C RDCs.
-
Data Analysis and Structure Calculation
-
Resonance Assignment: Assign all relevant ¹H and ¹³C chemical shifts using the combination of COSY, TOCSY, HSQC, and HMBC spectra.
-
Extraction of NMR Parameters:
-
Measure J-couplings from the appropriate 1D or 2D spectra.
-
Determine NOE- or ROE-based distance restraints from the build-up curves of cross-peak intensities.
-
Calculate RDCs as the difference in splitting between the aligned and isotropic samples.
-
-
Conformational Modeling:
-
Use the measured J-couplings and Karplus equations to determine the preferred ranges for glycosidic torsion angles (φ, ψ, and ω for 1→6 linkages).[4]
-
Employ molecular dynamics (MD) simulations or restrained molecular modeling programs (e.g., Xplor-NIH, CYANA) to generate a family of structures that are consistent with the experimental NMR restraints (NOEs/ROEs, J-couplings, and RDCs).
-
The final ensemble of structures represents the conformational space sampled by the oligosaccharide in solution.
-
Data Presentation
The following tables summarize typical quantitative data obtained from NMR experiments on ¹³C-labeled oligosaccharides.
Table 1: One-bond ¹H-¹³C Coupling Constants (¹J C1,H1) of Mannose Residues in a High-Mannose Oligosaccharide. [2]
| Mannose Residue | ¹J C1,H1 (Hz) in M9 | ¹J C1,H1 (Hz) in M8B |
| ManA | 171.2 ± 0.2 | 172.5 ± 0.1 |
| ManB | 171.0 ± 0.1 | 171.1 ± 0.1 |
| ManC | 171.8 ± 0.1 | 171.9 ± 0.1 |
| ManD1 | 171.5 ± 0.1 | 171.6 ± 0.1 |
| ManD2 | 171.3 ± 0.1 | - |
| ManD3 | 171.4 ± 0.1 | 171.5 ± 0.1 |
| Man3 | 160.9 ± 0.1 | 161.5 ± 0.1 |
| Man4 | 160.8 ± 0.1 | 160.8 ± 0.1 |
| Man4' | 171.6 ± 0.1 | 172.1 ± 0.1 |
M9 and M8B are different high-mannose-type oligosaccharides.
Table 2: Heteronuclear Transglycosidic J-Coupling Constants for an α-(1→6)-linked Disaccharide. [4]
| Coupling Constant | Experimental Value (Hz) |
| ³J(H1',C6) | 4.5 |
| ³J(C1',H6R) | 2.1 |
| ³J(C1',H6S) | < 1 |
Visualizations
Caption: Experimental Workflow for NMR-based Conformational Analysis.
Caption: Data Analysis Flow for Structural Determination.
References
- 1. Frontiers | The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis [frontiersin.org]
- 2. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides [mdpi.com]
- 3. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Conformational Studies of Monosaccharides and Oligosaccharides by Nmr Spectroscopy and X-Ray Crystallography - University of Notre Dame - Figshare [curate.nd.edu]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Tracing D-Mannose Metabolism with Stable Isotope Labeling and LC-MS/MS
Introduction
D-Mannose, a C-2 epimer of glucose, is a crucial monosaccharide involved in vital physiological processes, including protein glycosylation and immune modulation. Understanding the metabolic fate of D-mannose is essential for researchers in various fields, from oncology to immunology and drug development. Stable isotope tracing, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful technique to delineate the metabolic pathways of D-mannose and quantify the incorporation of its labeled isotopes into downstream metabolites. This application note describes a robust LC-MS/MS method for the detection and relative quantification of metabolites derived from D-Mannose-13C,d-2 labeling in biological samples.
Principle
Cells or organisms are cultured in the presence of this compound. This stable isotope-labeled sugar is taken up by cells and enters metabolic pathways. The heavy isotopes (13C and deuterium) act as tracers, increasing the mass of downstream metabolites. LC-MS/MS is then employed to separate and specifically detect these labeled metabolites. By monitoring specific mass transitions (Multiple Reaction Monitoring - MRM), the incorporation of the label can be quantified, providing insights into the flux through various metabolic pathways.
Metabolic Fate of D-Mannose
Upon entering the cell, D-mannose is phosphorylated to mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate to enter glycolysis and the pentose phosphate pathway, or it can be converted to mannose-1-phosphate and subsequently to GDP-mannose for use in glycosylation reactions. The use of this compound allows for the tracing of the carbon and hydrogen atoms through these key metabolic junctions.
Experimental Workflow Overview
Application of D-Mannose-13C,d-2 in Cancer Cell Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, has emerged as a promising agent in cancer research. It has been shown to inhibit tumor growth, enhance the efficacy of chemotherapy and radiotherapy, and modulate the tumor microenvironment.[1][2] The anti-cancer effects of D-mannose are particularly pronounced in cancer cells with low levels of phosphomannose isomerase (PMI), an enzyme that converts mannose-6-phosphate to fructose-6-phosphate. In these cells, the accumulation of mannose-6-phosphate can interfere with glucose metabolism, leading to reduced glycolysis, impaired nucleotide synthesis, and ultimately, cell death.[3][4]
Stable isotope tracing using molecules like D-Mannose-13C,d-2 offers a powerful tool to dissect the metabolic fate of mannose in cancer cells with high precision. By tracking the incorporation of the heavy isotopes (¹³C and deuterium) into downstream metabolites, researchers can quantify metabolic fluxes through various pathways, identify novel therapeutic targets, and develop biomarkers for patient stratification. This application note provides detailed protocols for using this compound in cancer cell metabolism research, along with guidance on data interpretation and visualization of relevant pathways.
Principle of this compound Tracing
This compound is a stable isotope-labeled version of D-mannose where one or more carbon atoms are replaced with the heavy isotope ¹³C, and a hydrogen atom is replaced with deuterium (d or ²H). When cancer cells are cultured in a medium containing this compound, they will take it up and metabolize it. The heavy isotopes will be incorporated into various downstream metabolites. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), the mass shifts in these metabolites due to the presence of ¹³C and deuterium can be detected and quantified. This allows for the precise tracing of mannose's contribution to glycolysis, the pentose phosphate pathway (PPP), glycosylation, and other interconnected metabolic pathways.
Key Applications in Cancer Research
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in central carbon metabolism to understand how cancer cells utilize mannose.
-
Glycosylation Studies: Tracing the incorporation of mannose into the synthesis of glycoproteins and other glycoconjugates, which play crucial roles in cancer progression and metastasis.
-
Drug Development: Evaluating the metabolic effects of novel anti-cancer drugs in combination with D-mannose.
-
Biomarker Discovery: Identifying metabolic signatures associated with sensitivity or resistance to D-mannose-based therapies.
Experimental Protocols
The following are generalized protocols for conducting metabolic tracing studies with this compound in cultured cancer cells. These should be optimized for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cancer cells at a desired density in standard culture dishes and allow them to adhere and grow for 24 hours in their regular growth medium.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free and mannose-free cell culture medium with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites), other necessary nutrients, and a known concentration of this compound. The concentration of the tracer should be determined based on the specific experimental aims.
-
Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual unlabeled mannose and glucose.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., for steady-state labeling, 6-24 hours; for kinetic flux analysis, a time course with shorter intervals may be required).[5]
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Place the culture dishes on a metal plate pre-chilled on dry ice to rapidly cool the cells and halt metabolic activity.
-
Aspirate the labeling medium.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Protocol 3: GC-MS Analysis for Non-polar Metabolites
-
Derivatization:
-
Resuspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This step makes the metabolites volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites on the GC column.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites. The incorporation of ¹³C and deuterium will result in a shift in the m/z values.
-
-
Data Analysis:
-
Analyze the mass isotopomer distributions of key metabolites to determine the extent of labeling.
-
Protocol 4: LC-MS/MS Analysis for Polar Metabolites
-
Sample Preparation:
-
Resuspend the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mass spectrometer, often a triple quadrupole or high-resolution instrument, will be used to detect and quantify the labeled metabolites. For targeted analysis, a method using D-mannose-¹³C₆ as an internal standard can be adapted.[1][6][7][8]
-
-
Data Analysis:
-
Determine the fractional enrichment of ¹³C and deuterium in the targeted metabolites by comparing the peak areas of the labeled and unlabeled forms.
-
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables are examples of how to present such data.
Disclaimer: The following quantitative data is illustrative and intended to represent the type of results that could be obtained from a this compound tracing experiment. Actual results will vary depending on the cell line, experimental conditions, and the specific isotopic labeling pattern of the tracer.
Table 1: Fractional Enrichment of ¹³C in Key Glycolytic and Pentose Phosphate Pathway Intermediates after 24h Labeling with D-Mannose-¹³C,d-2 in a Cancer Cell Line with Low PMI Expression.
| Metabolite | Fractional Enrichment (%) |
| Mannose-6-phosphate | 95.2 ± 3.1 |
| Fructose-6-phosphate | 15.8 ± 1.5 |
| Glucose-6-phosphate | 12.3 ± 1.1 |
| 3-Phosphoglycerate | 8.5 ± 0.9 |
| Lactate | 7.9 ± 0.8 |
| Ribose-5-phosphate | 5.1 ± 0.6 |
Table 2: Isotope Incorporation from D-Mannose-¹³C,d-2 into Glycan Precursors.
| Metabolite | ¹³C Fractional Enrichment (%) | Deuterium Incorporation (Atom % Excess) |
| UDP-N-acetylglucosamine | 22.4 ± 2.5 | 8.7 ± 1.0 |
| GDP-Mannose | 88.9 ± 5.3 | 45.2 ± 4.8 |
Visualization of Pathways and Workflows
Signaling Pathways Affected by D-Mannose
References
- 1. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating mannose metabolism as a potential anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Mannose-13C,d-2 Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of D-Mannose-13C,d-2 labeled samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are designed to assist researchers in obtaining high-quality, reproducible data for metabolic flux analysis, biomarker discovery, and pharmacokinetic studies.
Introduction
D-Mannose is a C-2 epimer of glucose that plays a crucial role in various biological processes, including protein glycosylation and immune system modulation.[1] Stable isotope-labeled D-mannose, such as this compound, is an invaluable tool for tracing the metabolic fate of mannose in vivo and in vitro.[2][3] The use of stable isotopes allows for the differentiation of the administered mannose from the endogenous pool, enabling precise quantification and pathway analysis.[4] Proper sample preparation is a critical step to ensure accurate and reliable results. This document outlines protocols for two common analytical platforms: LC-MS and GC-MS.
General Considerations for Sample Handling
-
Sample Collection and Quenching: For cellular or tissue samples, rapid quenching of metabolic activity is essential to prevent changes in metabolite levels post-extraction. This is typically achieved by flash-freezing the samples in liquid nitrogen.
-
Internal Standards: The use of an appropriate internal standard is highly recommended for accurate quantification. For analysis of this compound, an ideal internal standard would be a different isotopologue of D-mannose, such as D-Mannose-13C6.[5]
-
Solvents and Reagents: Use high-purity, LC-MS or GC-grade solvents and reagents to minimize background contamination.[6]
-
Preventing Contamination: Be mindful of potential sources of contamination, such as detergents and plasticizers, which can interfere with mass spectrometry analysis.[6]
I. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the analysis of polar metabolites like D-mannose directly from biological matrices with minimal derivatization.[7] The following protocol is adapted from established methods for monosaccharide analysis in biological fluids.[5][8]
Experimental Protocol: Protein Precipitation for LC-MS
This protocol is suitable for serum, plasma, cell culture media, and cell or tissue lysates.
-
Sample Aliquoting:
-
Thaw frozen samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Aliquot 50 µL of the sample (e.g., serum, plasma) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of an appropriate internal standard (e.g., D-Mannose-13C6 solution) to each sample, standard, and quality control.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for improved chromatography) to the 50 µL sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant using a centrifugal vacuum evaporator (SpeedVac) or a gentle stream of nitrogen.[7]
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 100 µL of 50:50 methanol:water).[9]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Sample Transfer and Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
Data Presentation: Quantitative Performance of LC-MS Method
The following table summarizes typical performance characteristics for an LC-MS/MS method for D-mannose quantification, demonstrating the reliability of the sample preparation and analysis.
| Parameter | Result |
| Linearity Range | 1–50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Mean Extraction Recovery | 104.1%–105.5% |
| Matrix Effect | 97.0%–100.0% |
| Inter- and Intra-day Accuracy & Precision | < 2% |
Data adapted from a validated method for D-mannose in human serum using D-mannose-13C6 as an internal standard.[5]
Experimental Workflow for LC-MS Sample Preparation
Caption: Workflow for LC-MS sample preparation of D-Mannose.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high chromatographic resolution and is an excellent platform for metabolomics. However, non-volatile and polar compounds like D-mannose require chemical derivatization to increase their volatility and thermal stability.[10] The most common derivatization procedure for sugars is a two-step methoximation and silylation process.[11]
Experimental Protocol: Derivatization for GC-MS Analysis
This protocol is suitable for dried extracts from various biological samples.
-
Sample Drying (Lyophilization):
-
Start with a dried sample extract, obtained from a protein precipitation or other extraction method as described for LC-MS. It is critical to ensure the sample is completely dry, as water will interfere with the derivatization reagents.[11]
-
Lyophilization (freeze-drying) is the preferred method for complete water removal.
-
-
Step 1: Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to each dried sample.
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the mixture in a thermal shaker at 37°C for 90 minutes with agitation. This step converts the aldehyde and keto groups of the sugar to oximes, which prevents the formation of multiple derivatives from different tautomers.[11]
-
-
Step 2: Silylation:
-
After the methoximation step, add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to each vial.
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes with agitation. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[11][12]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Data Presentation: Derivatization Reaction Parameters
The efficiency of the derivatization is crucial for reproducible quantification. The table below summarizes the key reaction conditions.
| Step | Reagent | Volume | Temperature | Time | Purpose |
| Methoximation | Methoxyamine HCl in Pyridine | 50 µL | 37°C | 90 min | Stabilize carbonyl groups, prevent multiple derivatives |
| Silylation | MSTFA + 1% TMCS | 80 µL | 37°C | 30 min | Increase volatility and thermal stability |
These are common starting conditions; optimization may be required depending on the sample matrix and specific instrumentation.
Signaling Pathway and Experimental Logic
The following diagram illustrates the general metabolic fate of D-Mannose and the logic behind using isotopic labeling for pathway analysis.
Caption: Metabolic pathways of D-Mannose and analytical logic.
Conclusion
The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific research goals, sample matrix, and available instrumentation. LC-MS offers a simpler sample preparation workflow, while GC-MS provides excellent chromatographic separation for complex samples but requires derivatization. The protocols provided in this document serve as a detailed starting point for researchers to develop and validate robust methods for their specific applications. Careful adherence to these procedures will contribute to the generation of high-quality data in studies utilizing this compound.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. jianhaidulab.com [jianhaidulab.com]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Mannose-13C,d-2 Concentration for Metabolic Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing D-Mannose-13C,d-2 concentration for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound for metabolic labeling?
A1: this compound is a stable isotope-labeled sugar used as a tracer to study the metabolism and incorporation of mannose into glycoproteins.[1][2] The heavy isotopes (13C and deuterium) allow for the differentiation and quantification of mannose that is exogenously supplied versus mannose synthesized endogenously from glucose. This is crucial for understanding the dynamics of glycosylation pathways in various cell types and conditions.
Q2: How is exogenous this compound metabolized by cells?
A2: Exogenous D-Mannose is transported into the cell and phosphorylated by hexokinase to form Mannose-6-Phosphate (Man-6-P). Man-6-P is a key intermediate that can either be directed into the N-glycosylation pathway via conversion to Mannose-1-Phosphate and then GDP-Mannose, or it can be isomerized to Fructose-6-Phosphate by phosphomannose isomerase (MPI) and enter glycolysis.[3][4]
Q3: Is exogenous mannose more efficiently used for glycosylation than mannose derived from glucose?
A3: Yes, studies have shown that exogenous mannose is incorporated into N-glycans much more efficiently than mannose derived from glucose.[1] There is a demonstrated preference for exogenous mannose in N-glycan synthesis, with some studies showing it can be up to 100-fold more preferred than exogenous glucose based on their relative concentrations.[1]
Q4: What is a typical starting concentration for this compound in a labeling experiment?
A4: A common starting point for metabolic labeling experiments is a D-mannose concentration of 50 µM in the presence of a physiological glucose concentration of 5 mM.[1] However, the optimal concentration can vary significantly depending on the cell type, experimental goals, and the activity of the enzyme phosphomannose isomerase (MPI).
Troubleshooting Guide
Issue 1: Low or undetectable incorporation of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Labeling Concentration | The concentration of this compound may be too low for your specific cell line. Increase the concentration of this compound in a stepwise manner (e.g., 100 µM, 200 µM, 500 µM, 1 mM) to determine the optimal concentration for sufficient labeling.[1] |
| Short Incubation Time | The labeling duration may be insufficient for detectable incorporation. Perform a time-course experiment (e.g., 1, 2, 4, 12, 24 hours) to identify the optimal incubation time for your experimental system.[1] |
| High MPI Activity | High phosphomannose isomerase (MPI) activity can divert a significant portion of the labeled mannose into glycolysis.[3] If possible, measure MPI activity in your cells. In cell lines with very high MPI, a higher concentration of this compound may be required to drive flux towards glycosylation. |
| Analytical Sensitivity | The analytical method (e.g., GC-MS, LC-MS/MS) may not be sensitive enough to detect low levels of incorporation. Ensure your mass spectrometry method is optimized for the detection of 13C and deuterium-labeled mannose.[5] |
Issue 2: Observed cytotoxicity or changes in cell proliferation.
| Potential Cause | Troubleshooting Step |
| High Concentration of Labeled Mannose | High concentrations of mannose can be cytotoxic to certain cell lines, particularly those with low MPI expression, leading to an accumulation of Mannose-6-Phosphate. Perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) at different concentrations of this compound. Select the highest concentration that does not significantly impact cell viability or proliferation. |
| Metabolic Perturbation | The introduction of high levels of mannose can alter cellular metabolism. Monitor key metabolic readouts and cell growth rates to ensure the labeling experiment is not causing unintended physiological changes. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on mannose metabolic labeling to guide experimental design.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Human Fibroblasts
| Cell Type | Exogenous Mannose Concentration | Glucose Concentration | Contribution of Exogenous Mannose to N-Glycan Mannose |
| Normal Human Fibroblasts | 50 µM | 5 mM | ~25-30%[1] |
| MPI-deficient CDG Fibroblasts | 50 µM | 5 mM | ~80%[1] |
| Normal Human Fibroblasts | 1 mM | 5 mM | Can completely replace glucose-derived mannose[1] |
Table 2: Impact of Exogenous Mannose Concentration on N-Glycan Composition in Human Fibroblasts (24h labeling)
| Exogenous Mannose Concentration | Contribution to N-Glycan Galactose | Contribution to N-Glycan N-acetylglucosamine |
| 50 µM | Undetectable[1] | Undetectable[1] |
| 1 mM | ~30%[1] | ~50%[1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Metabolic Labeling
This protocol outlines the steps to determine the optimal concentration of this compound for achieving sufficient labeling without inducing cytotoxicity.
1. Cell Culture and Seeding: a. Culture your mammalian cell line of interest under standard conditions to ~80% confluency. b. Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and recover for 24 hours.
2. Preparation of Labeling Media: a. Prepare culture medium containing a physiological concentration of glucose (e.g., 5 mM). b. Prepare a stock solution of this compound in sterile water or an appropriate buffer. c. Create a series of labeling media with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). The 0 µM condition will serve as the negative control.
3. Metabolic Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the prepared labeling media with the different this compound concentrations to the respective wells. d. Incubate the cells for a predetermined time (e.g., 24 hours). This time can also be optimized in a separate experiment.
4. Assessment of Cell Viability and Proliferation: a. At the end of the incubation period, collect a subset of cells from each concentration to assess viability using a method such as Trypan Blue exclusion or an MTT assay. b. Count the cells in each well to determine the effect of the different this compound concentrations on cell proliferation.
5. Sample Preparation for Mass Spectrometry: a. Harvest the remaining cells from each well. b. Isolate the glycoproteins of interest or total cellular protein. c. Hydrolyze the glycoproteins to release the monosaccharides. d. Prepare the monosaccharide samples for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
6. Mass Spectrometry Analysis and Data Interpretation: a. Analyze the samples to determine the isotopic enrichment of mannose. b. Calculate the percentage of labeled mannose incorporated into the glycoproteins at each concentration. c. Plot the percentage of incorporation against the this compound concentration. d. Select the optimal concentration that provides sufficient labeling without significantly affecting cell viability or proliferation.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Metabolic pathway of D-Mannose incorporation into glycoproteins.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose - Wikipedia [en.wikipedia.org]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-13C,d-2 Isotope Tracing Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannose-13C,d-2 stable isotope tracers. Our goal is to help you minimize isotopic interference and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isotopic interference in this compound experiments?
A1: Isotopic interference in dual-labeled D-Mannose experiments primarily arises from three sources:
-
Natural Isotope Abundance: The natural occurrence of heavy isotopes of elements (primarily 13C, but also 2H, 15N, 17O, 18O, etc.) in both the analyte and derivatizing agents can contribute to the measured mass isotopomer distributions (MIDs), potentially obscuring the signal from the administered tracer.[1]
-
Isotopic Tracer Impurity: The this compound tracer itself may not be 100% pure, containing unlabeled (12C, 1H) or partially labeled molecules. This impurity can lead to an underestimation of the true enrichment.
-
Metabolic Interconversion: D-Mannose can be metabolized through various pathways. For instance, a portion of D-Mannose-6-phosphate can be converted to Fructose-6-phosphate and then back to Mannose-6-phosphate. If the experiment is conducted in the presence of a deuterated solvent like D2O, this can introduce additional deuterium atoms into the mannose molecule, complicating the interpretation of labeling patterns.[1]
Q2: How does the natural abundance of isotopes affect my results?
A2: Carbon is naturally found as two stable isotopes, 12C (~98.9%) and 13C (~1.1%).[1] This means that for any given metabolite, there will be a population of molecules that naturally contain one or more 13C atoms, creating M+1, M+2, etc. peaks in the mass spectrum. This natural distribution can overlap with the signals from your 13C-labeled tracer, leading to an overestimation of enrichment if not properly corrected. The impact of natural abundance is more significant for larger molecules and those containing a greater number of carbon atoms.
Q3: What is the "isotope effect" and how can it interfere with my experiment?
A3: The isotope effect refers to the difference in physical and chemical properties of molecules due to differences in the isotopic composition of their atoms. A common issue in chromatography is the potential for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts.[2][3] This can lead to partial separation of the labeled analyte and the internal standard on the LC column, which can compromise the accuracy of quantification, especially if ion suppression effects vary across the elution peak.[2][3] Using a 13C-labeled internal standard is often preferred as the smaller relative mass difference between 12C and 13C minimizes this chromatographic shift.[2]
Q4: Are there software tools available to correct for natural isotope abundance?
A4: Yes, several software packages are available to perform natural abundance correction. Tools like IsoCor and IsoCorrectoR are commonly used to correct raw mass spectrometry data for the contributions of naturally abundant isotopes and tracer impurity.[4][5] These tools use matrix-based methods to deconvolute the measured isotopic clusters and provide corrected mass isotopomer distributions that more accurately reflect the true isotopic enrichment from the tracer.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the mass spectrum | 1. Contamination from labware or reagents.2. Co-elution of isobaric compounds.3. In-source fragmentation of the analyte. | 1. Run blank samples to identify sources of contamination.2. Optimize chromatographic separation to resolve interfering peaks.3. Adjust mass spectrometer source parameters (e.g., cone voltage) to minimize fragmentation. |
| Poor signal-to-noise ratio | 1. Inefficient ionization of the analyte.2. Suboptimal sample preparation leading to low recovery.3. Matrix effects from complex biological samples. | 1. Optimize electrospray ionization (ESI) source parameters.2. Validate and optimize the sample extraction and cleanup protocol.3. Use a stable isotope-labeled internal standard (e.g., D-Mannose-13C6) to compensate for matrix effects.[6][7][8] |
| Inconsistent or non-reproducible results | 1. Variability in sample handling and preparation.2. Instability of the LC-MS system.3. Degradation of the analyte or internal standard. | 1. Standardize all experimental procedures and use a consistent workflow.2. Perform regular system suitability tests and calibrations.3. Ensure proper storage of samples and standards. |
| Calculated isotopic enrichment is higher than expected | 1. Inadequate correction for natural isotope abundance.2. Overlapping isotopic clusters from co-eluting species. | 1. Apply a robust natural abundance correction algorithm using software like IsoCor or IsoCorrectoR.2. Improve chromatographic resolution to separate the analyte of interest from interfering compounds. |
| Calculated isotopic enrichment is lower than expected | 1. Impurity of the isotopic tracer.2. Isotope exchange with the solvent (especially for deuterium).3. Incomplete derivatization if used. | 1. Verify the isotopic purity of the tracer with the manufacturer or by direct analysis.2. Minimize back-exchange of deuterium by controlling pH and temperature during sample preparation.3. Optimize the derivatization reaction for completeness. |
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Stable Isotopes [1]
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015 | |
| Carbon | 12C | 98.9 |
| 13C | 1.1 | |
| Nitrogen | 14N | 99.63 |
| 15N | 0.37 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 | |
| 18O | 0.20 |
Table 2: Potential Mass Shifts in this compound Experiments
| Labeling | Mass Shift (Da) | Description |
| 13C | +1.003355 per 13C atom | Incorporation of a 13C atom from the tracer. |
| d (2H) | +1.006277 per D atom | Incorporation of a deuterium atom from the tracer. |
| M+1 (Natural) | ~+1.003355 | Primarily due to the natural abundance of one 13C atom. |
| M+2 (Natural) | ~+2.006710 | Primarily due to the natural abundance of two 13C atoms or one 13C and one other heavy isotope. |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental goals.
1. Materials and Reagents:
-
This compound (isotopic purity >98%)
-
HPLC-grade acetonitrile
-
Formic acid (optional, for mobile phase modification)
-
Perchloric acid (for protein precipitation)[9]
2. Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of this compound and the internal standard (D-Mannose-13C6) in a suitable solvent (e.g., water:acetonitrile, 50:50).
-
Create a calibration curve by spiking known concentrations of this compound into the surrogate matrix.
-
Prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (from plasma or cell culture medium):
-
Thaw samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Add 100 µL of 0.6 M ice-cold perchloric acid to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. Chromatographic Conditions (example):
-
Injection Volume: 5 µL[6]
5. Mass Spectrometry Conditions (example):
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Transitions to Monitor:
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the this compound in your samples using the calibration curve.
-
Apply natural abundance correction to the raw data to determine the true isotopic enrichment.
Visualizations
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 9. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection Sensitivity of D-Mannose-¹³C,d-2 Labeled Glycans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of D-Mannose-¹³C,d-2 labeled glycans in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using D-Mannose-¹³C,d-2 as a tracer in glycan analysis?
A1: D-Mannose-¹³C,d-2 is a stable isotope-labeled monosaccharide used as a metabolic tracer to study glycan biosynthesis and metabolism. The dual labeling with Carbon-13 (¹³C) and deuterium (d-2) provides a distinct mass shift, allowing for the differentiation of labeled glycans from their unlabeled counterparts using mass spectrometry (MS). This enables the tracking of mannose incorporation into various glycoconjugates and the quantification of metabolic flux through glycosylation pathways.
Q2: Which analytical techniques are most suitable for detecting D-Mannose-¹³C,d-2 labeled glycans?
A2: Mass spectrometry (MS) is the primary analytical technique for the detection and quantification of isotopically labeled glycans.[1] Common MS-based methods include matrix-assisted laser desorption/ionization (MALDI-MS) and electrospray ionization (ESI-MS), often coupled with liquid chromatography (LC) for separation.[1] High-resolution mass spectrometry, such as time-of-flight (TOF) and Orbitrap-based instruments, is particularly effective for resolving labeled and unlabeled glycan signals.[1]
Q3: How does dual labeling with ¹³C and deuterium affect glycan analysis compared to single labeling?
A3: Dual labeling provides a larger mass shift, which can help to move the isotopic cluster of the labeled compound away from the isotopic cluster of the unlabeled compound, potentially reducing spectral overlap and improving quantification accuracy. However, the presence of deuterium can sometimes lead to chromatographic shifts, where the labeled and unlabeled compounds elute at slightly different times in reverse-phase chromatography.[2] It is crucial to account for this during data analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of D-Mannose-¹³C,d-2 labeled glycans.
Issue 1: Low Signal Intensity or Poor Detection Sensitivity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Ionization Efficiency | Optimize MS source parameters (e.g., spray voltage, capillary temperature, gas flow rates). Consider derivatization of glycans with tags that enhance ionization, such as procainamide or 2-aminobenzoic acid (2-AA).[1] | Glycans, being hydrophilic, can have poor ionization efficiency. Derivatization adds a more easily ionizable group, improving signal intensity.[3] |
| Suboptimal Labeling Efficiency | Optimize the metabolic labeling conditions, including the concentration of D-Mannose-¹³C,d-2 and the incubation time. Ensure cell health and metabolic activity are optimal. | Inefficient incorporation of the labeled mannose will naturally lead to a low abundance of labeled glycans and thus a weak signal. |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips. Minimize the number of sample preparation steps. Consider using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) for efficient glycan cleanup and enrichment.[3] | Each sample handling step can lead to a loss of material, which is particularly critical when dealing with low-abundance glycans. |
| Matrix Effects in Mass Spectrometry | Improve chromatographic separation to resolve labeled glycans from interfering matrix components. Use an internal standard that co-elutes with the analyte of interest to normalize for matrix effects. | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a reduced signal. |
Issue 2: Inaccurate Quantification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Isotopic Overlap | Use high-resolution mass spectrometry to resolve the isotopic clusters of labeled and unlabeled glycans. Employ deconvolution algorithms to accurately determine the contribution of each species. | Incomplete separation of isotopic peaks can lead to over- or underestimation of the labeled glycan abundance. |
| Non-linear Detector Response | Generate a calibration curve using a range of known concentrations of a labeled standard to ensure the detector response is linear within the quantification range. | Assuming a linear response outside of the linear range will lead to inaccurate quantification. |
| Differential Ionization Efficiency | For relative quantification, ensure that the labeled and unlabeled glycans have similar ionization efficiencies. Derivatization can help to normalize ionization differences between different glycan structures. | Different glycan structures can have different ionization efficiencies, which can skew quantitative results if not accounted for. |
| Chromatographic Shift Due to Deuterium | Use a chromatographic method that minimizes the separation of deuterated and non-deuterated compounds, such as HILIC. Alternatively, integrate the peaks of both the labeled and unlabeled species across their respective elution times. | The slight difference in hydrophobicity caused by deuterium can lead to retention time shifts in reverse-phase chromatography, potentially leading to integration errors if not properly addressed.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with D-Mannose-¹³C,d-2
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a glucose-free and mannose-free medium supplemented with the desired concentration of D-Mannose-¹³C,d-2 (e.g., 50 µM to 1 mM) and a physiological concentration of glucose (e.g., 5 mM).
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the labeled mannose into cellular glycans. The optimal time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After incubation, harvest the cells for glycan extraction and analysis.
Protocol 2: N-Glycan Release and Purification
-
Protein Extraction: Lyse the labeled cells and extract the total protein content.
-
Protein Denaturation: Denature the proteins by heating in the presence of a reducing agent (e.g., dithiothreitol) and an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Release of N-Glycans: Treat the denatured proteins with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.
-
Glycan Purification: Purify the released N-glycans from peptides and other cellular components using solid-phase extraction (SPE) with graphitized carbon or HILIC cartridges.
Protocol 3: Mass Spectrometry Analysis of Labeled Glycans
-
Derivatization (Optional but Recommended): Derivatize the purified glycans with a fluorescent tag that also enhances ionization, such as procainamide or 2-aminobenzoic acid (2-AA).
-
LC-MS/MS Analysis: Analyze the labeled glycans using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Chromatography: Use a HILIC or porous graphitic carbon (PGC) column for optimal separation of glycan isomers.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra.
-
-
Data Analysis: Process the raw data using specialized glycomics software to identify the glycans and quantify the incorporation of the D-Mannose-¹³C,d-2 label.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected in experiments involving D-Mannose-¹³C,d-2 labeling. These values are illustrative and may vary depending on the specific experimental conditions, instrumentation, and cell type.
| Parameter | Typical Range/Value | Notes |
| D-Mannose-¹³C,d-2 Concentration in Medium | 50 µM - 1 mM | Higher concentrations can increase labeling efficiency but may also alter cellular metabolism. |
| Labeling Efficiency | 10% - 80% | Highly dependent on cell type, incubation time, and the specific glycoprotein.[3] |
| Limit of Detection (LOD) by LC-MS | Low femtomole to picomole range | Dependent on the specific glycan, derivatization strategy, and instrument sensitivity. |
| Limit of Quantification (LOQ) by LC-MS | Mid-femtomole to picomole range | Generally 3-5 times the LOD. |
| Linear Dynamic Range for Quantification | 2-4 orders of magnitude | Varies with the analytical platform and method. |
Visualizations
Caption: Experimental workflow for analyzing D-Mannose-¹³C,d-2 labeled glycans.
Caption: D-Mannose metabolic and signaling pathways.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-13C,d-2 Based Flux Analysis
Welcome to the technical support center for D-Mannose-13C,d-2 based metabolic flux analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and data interpretation, helping you to avoid common pitfalls and troubleshoot issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of this compound in mammalian cells?
A1: this compound is first phosphorylated to mannose-6-phosphate. The majority of this is then isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI), entering the glycolytic pathway. A smaller fraction is converted to mannose-1-phosphate and then to GDP-mannose, which is a precursor for glycosylation reactions.[1] The dual labels allow for the tracing of both the carbon backbone and the hydrogen at the C-2 position through these metabolic routes.
Q2: What is the significance of the deuterium label at the C-2 position?
A2: The deuterium at the C-2 position is particularly useful for probing the activity of phosphomannose isomerase (PMI) and phosphoglucose isomerase (PGI), as these reactions involve the hydrogen at the C-2 position of hexose phosphates. The retention or loss of this deuterium in downstream metabolites can provide valuable information about the reversibility and net flux through these isomerase reactions.
Q3: Can the deuterium on this compound be lost to the surrounding medium?
Q4: What are the potential kinetic isotope effects (KIEs) associated with using a deuterated tracer?
A4: The replacement of a hydrogen atom with a heavier deuterium atom can slow down enzymatic reactions where the cleavage of the carbon-hydrogen bond is a rate-limiting step.[3][4] While some studies with perdeuterated glucose have shown minimal impact on the overall glycolytic flux, KIEs are specific to each enzyme and reaction.[4] It is a potential pitfall that could alter the metabolic phenotype under investigation.
Q5: What are the analytical requirements for measuring metabolites labeled with both 13C and deuterium?
A5: The simultaneous detection of 13C and deuterium enrichment requires advanced analytical techniques. High-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are typically employed.[5] These methods can distinguish between different isotopologues (molecules with the same chemical formula but different isotopic compositions), which is essential for accurate flux calculations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low deuterium enrichment in glycolytic intermediates. | 1. High activity of phosphomannose isomerase (PMI) leading to rapid exchange of the C-2 deuterium with protons from water.[2] 2. Dilution of the tracer with unlabeled endogenous mannose. | 1. Perform control experiments with [2-2H]glucose to quantify the rate of deuterium loss. 2. Measure the intracellular mannose pool size to account for dilution. 3. Consider using non-stationary 13C-MFA to capture the dynamics of label incorporation and loss. |
| Calculated fluxes are not consistent with known physiology or other experimental data. | 1. Kinetic Isotope Effect (KIE): The deuterium label may be slowing down a key enzymatic reaction, altering the metabolic state.[3][4] 2. Incomplete Metabolic Model: The model used for flux calculations may be missing relevant pathways, such as the contribution of mannose to glycosylation.[6] 3. Incorrect assumptions about cofactor balancing. | 1. Compare key extracellular flux measurements (e.g., glucose uptake, lactate secretion) between experiments with labeled and unlabeled mannose to assess for metabolic perturbations. 2. Refine the metabolic network model to include all known pathways of mannose metabolism. 3. Use the dual labeling data to better constrain cofactor-dependent reactions. |
| Poor fit of the model to the experimental labeling data. | 1. Measurement Errors: Inaccurate measurement of mass isotopomer distributions. 2. Not Reaching Isotopic Steady State: If performing steady-state MFA, the labeling experiment may not have been long enough for all relevant metabolite pools to reach isotopic equilibrium. 3. Sub-optimal Tracer Choice: The labeling pattern from this compound alone may not be sufficient to resolve all fluxes of interest. | 1. Verify the accuracy and precision of the mass spectrometry or NMR data. Include unlabeled biological controls to check for analytical artifacts. 2. Perform a time-course experiment to determine the time required to reach isotopic steady state. 3. Consider parallel labeling experiments with other tracers, such as specifically labeled glucose or glutamine, to provide additional constraints on the metabolic model.[7] |
| Difficulty in resolving 13C and 2H labeling in mass spectrometry data. | 1. Insufficient Mass Resolution: The mass spectrometer may not have high enough resolution to distinguish between different isotopologues with similar masses. 2. Complex Fragmentation Patterns: In GC-MS, derivatization and fragmentation can complicate the interpretation of labeling patterns. | 1. Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). 2. Carefully analyze the fragmentation patterns of labeled standards to understand how the labels are distributed in the fragment ions. 3. Consider using NMR, which can provide positional information about the isotopes. |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the labeling experiment.
-
Media Preparation: Prepare culture medium containing this compound at the desired concentration. Ensure that the concentration of unlabeled glucose and other carbon sources are carefully controlled and accounted for in the metabolic model.
-
Tracer Introduction: At the start of the experiment, replace the existing medium with the labeling medium. This should be done quickly to minimize metabolic perturbations.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the tracer. For steady-state analysis, this incubation time should be sufficient to reach isotopic equilibrium.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: Sample Analysis by LC-MS/MS
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer operating in negative ionization mode.
-
Data Acquisition: Acquire full scan data to determine the mass isotopomer distributions of the metabolites of interest.
-
Data Processing:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Extract the mass isotopomer distributions for each metabolite.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Visualizations
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. The rate of lactate production from glucose in hearts is not altered by per-deuteration of glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible pitfalls of flux calculations based on (13)C-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of labeled metabolites in their experiments.
Troubleshooting Guides
Section 1: Liquid Chromatography (LC) Issues
Question: Why am I seeing poor peak shapes (e.g., tailing, fronting, or broad peaks) for my labeled metabolites?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or injection volume.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a column with a higher loading capacity.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Consider adjusting the mobile phase pH or using a column with a different stationary phase chemistry (e.g., end-capped C18).[1]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent or replacing it if performance doesn't improve.
-
Inappropriate Mobile Phase: The mobile phase composition is critical for good peak shape. Ensure it is well-mixed and degassed. For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than Reverse-Phase Liquid Chromatography (RPLC).[2]
Question: My labeled metabolites are co-eluting with other compounds. How can I improve their separation?
Answer: Co-elution is a common challenge in metabolomics. Here are several strategies to improve separation:
-
Optimize the Gradient: Adjusting the gradient elution profile can significantly improve the separation of co-eluting compounds. Try a shallower gradient or a multi-step gradient to increase the resolution of target analytes.[3]
-
Change the Stationary Phase: The choice of column chemistry plays a crucial role in selectivity. If you are using a C18 column, consider trying a different phase like a phenyl-hexyl or a polar-embedded phase to alter the selectivity.[1] For highly polar metabolites, HILIC is often the method of choice.[2]
-
Adjust Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can alter their retention time and improve separation from other analytes.[1]
-
Multi-Dimensional Liquid Chromatography (MDLC): For highly complex samples, combining two different separation techniques (e.g., RPLC-HILIC) can dramatically increase peak capacity and resolve co-eluting compounds.[3]
Section 2: Mass Spectrometry (MS) Issues
Question: I am unable to resolve my labeled metabolite from an isobaric interference. What can I do?
Answer: Resolving isobaric compounds (compounds with the same nominal mass) requires high-resolution mass spectrometry and optimized MS/MS settings.
-
Increase Mass Resolution: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential for separating ions with very similar mass-to-charge ratios (m/z).[4] Modern instruments can achieve resolutions exceeding 60,000, which can often resolve isobaric interferences.[5]
-
Optimize Collision Energy: In tandem mass spectrometry (MS/MS), different collision energies can produce unique fragmentation patterns for isobaric compounds. By selecting a specific collision energy, you can generate unique product ions for your labeled metabolite that are not present for the interfering compound.[6]
-
Use Ion Mobility Spectrometry: Ion mobility can separate ions based on their size and shape, providing an additional dimension of separation before mass analysis. This can effectively separate isobaric compounds that are difficult to resolve by mass alone.
Question: The sensitivity for my labeled metabolite is low. How can I improve the signal-to-noise ratio?
Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
-
Optimize Ionization Source Parameters: Adjusting the settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as capillary voltage, source temperature, and gas flows, can significantly impact the ionization efficiency of your target metabolite.
-
Dwell Time Optimization: In targeted analyses using a triple quadrupole mass spectrometer, increasing the dwell time for your metabolite of interest can improve the signal-to-noise ratio.[7]
-
Matrix Effect Reduction: The sample matrix can suppress the ionization of your target analyte. Improve your sample preparation to remove interfering compounds. This can include solid-phase extraction (SPE) or liquid-liquid extraction.[3]
-
Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards can help to correct for matrix effects and improve the accuracy and precision of quantification.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for separating polar labeled metabolites?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for separating highly polar metabolites.[2] Unlike reverse-phase chromatography, which is well-suited for non-polar compounds, HILIC uses a polar stationary phase and a mobile phase with a high organic content, which allows for better retention and separation of polar analytes.[1]
Q2: How can I confirm the identity of my labeled metabolite?
A2: Metabolite identification should be based on multiple criteria to ensure accuracy. These include:
-
Accurate Mass Measurement: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition.[6]
-
Retention Time Matching: The retention time of your analyte should match that of a pure standard run under the same chromatographic conditions.[6]
-
MS/MS Fragmentation Pattern: The fragmentation pattern of your analyte in an MS/MS experiment should match that of a pure standard or a library spectrum.[6][9]
Q3: What are the advantages of using stable isotope labeling in metabolomics?
A3: Stable isotope labeling offers several advantages:
-
Metabolic Flux Analysis: It allows for the tracing of metabolic pathways and the quantification of metabolic fluxes.[10][11]
-
Improved Quantification: Using isotope-labeled internal standards can correct for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[8]
-
Enhanced Metabolite Identification: Isotope labeling can help to distinguish biological compounds from background noise and confirm the identity of metabolites.[12]
Quantitative Data Summary
Table 1: Comparison of LC-MS Methods for Polar Metabolite Analysis
| Method | Total Ion Current Increase (%) | Median Metabolite Response Increase (%) | Reference |
| COLMeD Optimized QqQ Method | 105.8 | 106.1 | [13] |
| COLMeD Optimized qTOF Method | 57.3 | 10.3 | [13] |
Table 2: Impact of High-Resolution Mass Spectrometry on Mass Accuracy
| Compound | Theoretical m/z | Measured m/z (SELECT SERIES MRT) | Mass Accuracy (ppb) | Reference |
| Example Endogenous Compound 1 | - | - | 21 | |
| Example Endogenous Compound 2 | - | - | 134 |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction for Human Plasma
This protocol is adapted from a method for extracting lipids and small molecules.
-
Sample Preparation: To 100 µL of plasma, add 800 µL of methyl-tert-butyl ether (MTBE) and 200 µL of methanol.
-
Incubation: Incubate the mixture at 2–8 °C for two hours.
-
Phase Separation: Add 300 µL of water to induce phase separation.
-
Vortex and Centrifuge: Vortex the samples for two minutes, followed by centrifugation at 4,500 g for ten minutes at 4 °C.
-
Collection: Collect the upper (organic) and lower (aqueous) phases for analysis of non-polar and polar metabolites, respectively.
Protocol 2: All-Ion Fragmentation (AIF) for Metabolite Identification
This protocol provides a general workflow for developing an AIF method for improved metabolite identification.[6]
-
Library Creation: Construct an in-house mass spectral library of relevant metabolites, containing accurate mass, retention time, and MS/MS spectra at multiple collision energies (e.g., 10, 20, 30, and 40 eV).
-
Collision Energy Selection: Analyze the fragmentation patterns to select optimal low and high collision energies that provide good fragmentation for a wide range of metabolites. For example, 10 eV for smaller molecules and 30 eV for larger, more stable molecules.
-
Data Acquisition: Acquire data in AIF mode, collecting full scan data and fragmented data at the selected collision energies.
-
Data Processing: Process the data using software that can screen against your in-house library, using accurate mass, retention time, MS/MS spectral matching, and the ratio of product to precursor ion intensities as identification criteria.
Visualizations
Caption: A typical experimental workflow for labeled metabolite analysis.
Caption: A logical troubleshooting guide for poor metabolite resolution.
References
- 1. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 2. books.rsc.org [books.rsc.org]
- 3. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-13C,d-2 Metabolic Tracer Studies
Welcome to the technical support center for researchers utilizing D-Mannose-13C,d-2 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis, with a focus on the phenomenon of metabolic scrambling.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of this compound and why does it occur?
A1: Metabolic scrambling of this compound refers to the alteration of the isotopic labeling pattern of the tracer molecule as it is metabolized by cells. The primary cause of this scrambling is the enzymatic activity of phosphomannose isomerase (MPI). MPI catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P).[1][2][3] During this process, the deuterium label at the C2 position of the mannose backbone can be lost or exchanged.[4] Subsequently, when F6P is converted back to M6P, the original isotopic signature of the this compound tracer is altered, leading to a "scrambled" labeling pattern in downstream metabolites.
Q2: How can metabolic scrambling of this compound affect my experimental results?
Q3: What is the primary enzyme responsible for the scrambling of this compound?
A3: The primary enzyme responsible is Phosphomannose Isomerase (MPI) . This enzyme creates a dynamic equilibrium between mannose-6-phosphate and fructose-6-phosphate, which is a key intersection in glycolysis and mannose metabolism.[3][5][6]
Q4: Are there cell types or conditions that are more prone to this compound scrambling?
A4: Yes, cells with high expression and activity of phosphomannose isomerase (MPI) will exhibit more significant scrambling.[5][7] Additionally, experimental conditions that favor the flux of mannose-6-phosphate towards glycolysis, such as low glucose availability, may increase the extent of scrambling.
Q5: How can I correct for the natural abundance of stable isotopes in my mass spectrometry data?
A5: It is crucial to correct your mass spectrometry data for the natural abundance of stable isotopes (e.g., 13C, 2H, 15N, 18O) to accurately determine the true enrichment from your tracer. This can be achieved using various computational methods and software that calculate the theoretical mass isotopomer distribution of unlabeled metabolites and subtract this from the measured data.[8][9][10][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low enrichment of 13C and/or loss of deuterium in target metabolites. | Metabolic Scrambling: High MPI activity is likely converting the this compound into fructose-6-phosphate, leading to the loss of the deuterium label and dilution of the 13C label into the glycolytic pathway. | Experimental Design: - Use cell lines with known low MPI activity if possible.- Consider using MPI inhibitors to reduce scrambling, though this will also alter the metabolic state of the cells.[1]- Optimize the tracer incubation time; shorter incubation times may minimize the extent of scrambling.[13][14]Data Analysis: - Implement correction algorithms for metabolic scrambling in your data analysis workflow. |
| High background noise or poor signal-to-noise ratio in mass spectrometry data. | Sample Preparation: Inefficient extraction or derivatization of mannose and its metabolites.Instrumental Issues: Suboptimal mass spectrometer settings, contamination, or poor calibration.[15] | Sample Preparation: - Follow a validated protocol for metabolite extraction and derivatization.- Ensure all reagents are of high purity.Instrumental Optimization: - Perform regular tuning and calibration of the mass spectrometer.- Optimize ionization and fragmentation parameters for your specific analytes. |
| Inconsistent results between biological replicates. | Cell Culture Variability: Differences in cell density, passage number, or growth phase can affect metabolic activity.Inconsistent Sample Handling: Variations in the timing or method of quenching metabolism and extracting metabolites. | Standardize Protocols: - Maintain consistent cell culture conditions for all experiments.- Implement a rapid and consistent method for quenching metabolic activity (e.g., snap-freezing in liquid nitrogen).- Use a standardized protocol for metabolite extraction. |
| Difficulty in distinguishing between different isotopologues. | Insufficient Mass Resolution: The mass spectrometer may not have sufficient resolution to separate closely related mass isotopologues. | High-Resolution Mass Spectrometry: - Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to achieve the necessary mass accuracy to distinguish between different isotopologues.[13] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells
-
Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency in standard culture medium.
-
Tracer Incubation:
-
Prepare fresh medium containing this compound at the desired final concentration. The concentration should be optimized based on the specific cell type and experimental goals.
-
Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the tracer-containing medium to the cells and incubate for the desired period (e.g., 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on dry ice for 10 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to improve their volatility and chromatographic separation (e.g., using methoximation followed by silylation for GC-MS analysis).
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) with appropriate methods for separating and detecting mannose and related metabolites.
-
-
Data Analysis:
-
Process the raw data to obtain the mass isotopomer distributions for mannose and other relevant metabolites.
-
Correct the data for the natural abundance of stable isotopes.
-
Apply corrections for metabolic scrambling if necessary, based on the experimental design and control experiments.
-
Visualizations
Caption: Metabolic scrambling of this compound via phosphomannose isomerase (MPI).
Caption: A logical workflow for troubleshooting inaccurate this compound tracer data.
References
- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphomannose isomerase affects the key enzymes of glycolysis and sucrose metabolism in transgenic sugarcane overexpressing the manA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excess mannose limits the growth of phosphomannose isomerase PMI40 deletion strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correcting mass isotopomer distributions for naturally occurring isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.northwestern.edu [cancer.northwestern.edu]
- 15. sciex.com [sciex.com]
quality control measures for D-Mannose-13C,d-2 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for experiments involving D-Mannose-13C,d-2.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is primarily used as an internal standard in quantitative analysis by mass spectrometry and as a tracer in metabolic flux analysis.[1][2][3] Its stable isotope labels allow for precise differentiation from endogenous, unlabeled D-Mannose in biological samples.[4] This is crucial for applications such as biomarker validation and studying metabolic pathways.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at room temperature, protected from light and moisture.[2] Stock solutions are typically prepared by dissolving the compound in water and can be stored at 4°C for up to a month.[5]
Q3: What is the typical chemical and isotopic purity of commercially available this compound?
A3: Commercially available D-Mannose-13C labeled compounds generally have a chemical purity of ≥98% and an isotopic purity of around 99 atom %.[2][8][9][10][11] It is crucial to verify the certificate of analysis (CoA) for the specific lot being used.
Troubleshooting Guides
Issue 1: High Variability in Quantitative LC-MS/MS Results
-
Question: My quantitative LC-MS/MS results for D-Mannose show high variability between replicates. What could be the cause?
-
Answer: High variability can stem from several factors. Firstly, ensure the stability of your this compound internal standard. Degradation of the standard can lead to inconsistent signal ratios.[12] Secondly, matrix effects from complex biological samples can cause ion suppression or enhancement.[5] Consider optimizing your sample preparation method, such as performing a protein precipitation followed by solid-phase extraction. Finally, check for issues with the LC-MS/MS system itself, such as inconsistent injection volumes or fluctuations in the ion source.[12]
Issue 2: Poor Chromatographic Peak Shape
-
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for D-Mannose during HPLC analysis. How can I improve this?
-
Answer: Poor peak shape is often related to the chromatographic conditions. D-Mannose is notoriously difficult to separate from other sugars like glucose due to their structural similarity.[4][5] Using a specialized column, such as a SUPELCOGELTM Pb column, can improve separation.[5][6] Additionally, optimizing the mobile phase composition and temperature can significantly enhance peak resolution. For instance, using HPLC-grade water as the mobile phase at an elevated temperature (e.g., 80°C) has been shown to be effective.[5][6]
Issue 3: Unexpected Isotopologue Distribution in Metabolic Labeling Studies
-
Question: In my metabolic flux analysis experiment using this compound, I am seeing an unexpected distribution of labeled isotopologues. What could be the reason?
-
Answer: An unexpected isotopologue distribution can arise from several metabolic phenomena. It is important to consider potential isotope dilution from endogenous unlabeled pools and the involvement of metabolic bypass pathways that were not initially accounted for in your model.[7][12] Furthermore, the interconversion of mannose and fructose, as well as the entry of mannose into glycolysis, can lead to complex labeling patterns.[13] Careful analysis of all potential metabolic routes is necessary for accurate interpretation of the data.[7]
Quality Control Data Summary
The following tables summarize key quality control parameters for analytical methods developed for D-Mannose quantification using a labeled internal standard.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Inter-day Accuracy | 85-115% | < 2% |
| Intra-day Accuracy | 85-115% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Extraction Recovery | 80-120% | 104.1% - 105.5%[5][6] |
| Matrix Effect | 85-115% | 97.0% - 100.0%[5][6] |
Table 2: D-Mannose Stability
| Condition | Duration | Stability (% of Nominal) |
| Room Temperature | 24 hours | Within 6%[5] |
| Freeze-Thaw Cycles | 3 cycles | Within 6%[5] |
| Auto-sampler (15°C) | 24 hours | Within 6%[5] |
| Long-term (-80°C) | 14 days | Within 6%[5] |
Experimental Protocols
Protocol 1: Quantification of D-Mannose in Human Serum by LC-MS/MS
-
Sample Preparation:
-
To a 50 µL aliquot of serum standard, quality control, or study sample, add 5 µL of the this compound internal standard working solution.[5]
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-Mannose and this compound.
Protocol 2: Purity and Identity Verification by NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of this compound in Deuterium Oxide (D₂O).
-
NMR Analysis:
-
Acquire a 1D ¹³C NMR spectrum.
-
The chemical shifts should correspond to the known values for the different carbon positions in the D-Mannose molecule. For example, the C1 carbon of the α-pyranose form typically appears around 95.5 ppm.[8]
-
The presence of a single, sharp peak for the labeled carbon position confirms high isotopic enrichment.
-
Visualizations
Caption: Workflow for D-Mannose quantification.
Caption: D-Mannose metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicronbio.com [omicronbio.com]
- 9. D-MANNOSE | Eurisotop [eurisotop.com]
- 10. D-MANNOSE (U-13C6, 99%) | Eurisotop [eurisotop.com]
- 11. D -Mannose-1-13C 13C 99atom 70849-31-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isotopic Tracing: Validating D-Mannose-13C,d-2 with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Mannose-13C,d-2 tracing with other established isotopic methods, supported by experimental data and detailed protocols. The aim is to assist researchers in selecting the most appropriate tracing technique for their studies in metabolic research and drug development.
Introduction to D-Mannose Isotopic Tracing
D-mannose, a C-2 epimer of glucose, plays a crucial role in glycosylation and cellular metabolism. The use of stable isotope-labeled mannose, such as this compound, allows for the precise tracking of its metabolic fate through various biochemical pathways. This technique is invaluable for understanding the biosynthesis of glycoproteins, the interplay between glycolysis and glycosylation, and the metabolic reprogramming in diseases like cancer. Validation against well-established isotopic methods is crucial for ensuring the accuracy and reliability of the data obtained from this compound tracing studies.
Comparative Analysis of Isotopic Tracers
The performance of a metabolic tracer is assessed by its ability to accurately reflect the metabolic pathway of interest. Here, we compare D-mannose tracing with two widely used isotopic methods: 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) positron emission tomography (PET) and stable isotope tracing with [U-¹³C]-glucose.
Quantitative Comparison: [¹⁸F]FDM vs. [¹⁸F]FDG in Brain Imaging
A direct comparison between the mannose analog, [¹⁸F]2-fluoro-2-deoxy-D-mannose ([¹⁸F]FDM), and [¹⁸F]FDG has been conducted in human brain PET studies. The following table summarizes the key quantitative differences in their kinetic parameters.
| Parameter | [¹⁸F]FDG (Mean) | [¹⁸F]FDM (Mean) | Percentage Difference (FDM vs. FDG) |
| Transport Rate Constant (K1) | 0.102 mL/cm³/min | 0.102 mL/cm³/min | 0% |
| Reverse Transport Rate (k2) | 0.130 min⁻¹ | 0.138 min⁻¹ | +6% |
| Phosphorylation Rate (k3)* | 0.062 min⁻¹ | 0.056 min⁻¹ | -9% |
| Lumped Constant | 0.52 | 0.42 | -20% |
Data adapted from a comparative PET study in patients with focal brain lesions.
This data indicates that while the initial transport of [¹⁸F]FDM into the brain is similar to [¹⁸F]FDG, its subsequent metabolism (phosphorylation) is slower, and its transport back out of the tissue is slightly faster.[1][2][3] This results in a lower overall retention of the mannose tracer in the brain, which can be advantageous for specific imaging applications where reduced background signal is desired.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for D-Mannose-¹³C tracing using mass spectrometry and for PET imaging with ¹⁸F-labeled tracers.
Protocol 1: D-Mannose-¹³C,d-2 Metabolic Flux Analysis
This protocol is adapted from established methods for stable isotope tracing and D-mannose quantification.[4][5]
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in a defined medium. For the labeling experiment, replace the standard glucose and mannose with D-Mannose-¹³C,d-2 at a known concentration.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the incorporation of the labeled mannose into metabolic pathways.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plates.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Use a stable isotope-labeled internal standard, such as D-mannose-¹³C₆, to control for variations in sample processing and instrument response.[4][5]
4. LC-MS/MS Analysis:
-
Separate the metabolites using a suitable HPLC column, such as a SUPELCOGELTM Pb column with water as the mobile phase.[4][5]
-
Perform mass spectrometry in negative ionization mode using selected reaction monitoring (SRM) to detect the specific transitions for D-mannose and its labeled isotopologues. For example, the transition for unlabeled D-mannose is m/z 179 → 59.[4]
-
The mass shift corresponding to the incorporation of ¹³C and deuterium from D-Mannose-¹³C,d-2 will be observed in downstream metabolites.
5. Data Analysis:
-
Quantify the peak areas for the different isotopologues of mannose and its downstream metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of the labeled isotopes in each metabolite over time to determine metabolic fluxes.
Protocol 2: [¹⁸F]FDG and [¹⁸F]FDM PET Imaging
This protocol is based on standard clinical and preclinical PET imaging procedures.[1][2][3][6][7][8]
1. Radiotracer Preparation:
-
Synthesize [¹⁸F]FDG or [¹⁸F]FDM according to established radiochemical procedures.
2. Subject Preparation:
-
For human studies, subjects should fast for at least 4-6 hours to reduce blood glucose levels.[6][7]
-
For animal studies, fasting is also recommended.
-
Check blood glucose levels before tracer injection, as hyperglycemia can interfere with tracer uptake.
3. Tracer Administration:
-
Administer a bolus injection of the ¹⁸F-labeled tracer intravenously. The dose will depend on the subject (human or animal) and the PET scanner's sensitivity.
4. Uptake Period:
-
Allow for an uptake period of approximately 60 minutes. During this time, the subject should remain at rest to minimize non-specific muscle uptake of the tracer.
5. PET/CT Imaging:
-
Position the subject in the PET/CT scanner.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
Perform a dynamic or static PET scan over the region of interest.
6. Image Analysis:
-
Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
-
Draw regions of interest (ROIs) on the images to quantify tracer uptake in different tissues.
-
Calculate standardized uptake values (SUVs) or perform kinetic modeling to determine transport and phosphorylation rates.
Visualizing Metabolic Pathways and Workflows
Mannose Metabolism and Glycosylation Pathway
The following diagram illustrates the central role of mannose in cellular metabolism, showing its entry into glycolysis and its path towards protein glycosylation.
Caption: Metabolic fate of D-Mannose in the cell.
Experimental Workflow for D-Mannose-¹³C,d-2 Tracing
This diagram outlines the key steps involved in a typical stable isotope tracing experiment using D-Mannose-¹³C,d-2.
Caption: Workflow for stable isotope tracing.
Conclusion
The validation of D-Mannose-¹³C,d-2 tracing with other isotopic methods demonstrates its utility as a powerful tool in metabolic research. The comparative data with [¹⁸F]FDM highlights the unique metabolic properties of mannose analogs, which can be leveraged for specific research and clinical applications. The provided protocols offer a foundation for researchers to design and implement robust isotopic tracing studies. By carefully selecting the appropriate tracer and methodology, scientists can gain deeper insights into the complex roles of mannose in health and disease.
References
- 1. nucmedtutorials.com [nucmedtutorials.com]
- 2. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 3. Peer review in Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 4. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hovon.nl [hovon.nl]
A Researcher's Guide to Isotopic Tracers in Glycosylation Studies: D-Mannose-13C,d-2 vs. 13C-Glucose
For researchers, scientists, and drug development professionals engaged in the intricate study of glycosylation, the choice of isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of two key tracers, D-Mannose-13C,d-2 and 13C-Glucose, for dissecting the complex pathways of glycan biosynthesis. By examining their metabolic fates, incorporation efficiencies, and the analytical strategies for their detection, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
The dynamic and complex nature of glycosylation, a post-translational modification essential for a vast array of biological processes, necessitates sophisticated tools for its elucidation. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic flux of monosaccharides into glycoproteins. While 13C-glucose is a widely used precursor for labeling various nucleotide sugars, the use of isotopically labeled mannose offers a more direct route to studying mannose-specific incorporation into N-glycans. This guide delves into a comparative analysis of these two approaches, with a special focus on the potential, yet currently less documented, advantages of the dual-labeled this compound.
Performance Comparison: D-Mannose vs. 13C-Glucose
The selection of an appropriate isotopic tracer hinges on the specific glycosylation pathway under investigation and the desired level of metabolic insight. While 13C-glucose provides a broad overview of carbon flux through central metabolic pathways leading to glycan precursors, labeled mannose offers a more targeted approach for studying N-glycosylation.
Key Differentiation Points:
-
Metabolic Specificity: D-Mannose is a more direct precursor for N-glycan synthesis, as it is readily phosphorylated to mannose-6-phosphate and subsequently converted to GDP-mannose, the donor substrate for mannosyltransferases.[1][2] In contrast, 13C-glucose enters glycolysis and its carbon atoms are distributed among various metabolic pathways, including the hexosamine biosynthesis pathway and the pentose phosphate pathway, before being incorporated into a wider range of nucleotide sugars.[3][4]
-
Incorporation Efficiency: Studies have shown that exogenous mannose is incorporated into N-glycans much more efficiently than glucose.[1][2] This higher efficiency can be advantageous in labeling studies, potentially requiring lower concentrations of the expensive labeled substrate.
-
Tracing Metabolic Fates: The dual-labeling strategy of this compound, incorporating both a heavy carbon and deuterium atom, offers the potential for more detailed metabolic fate analysis. The 13C label allows for tracing the carbon backbone, while the deuterium label can provide insights into specific enzymatic reactions and potential metabolic detours. For instance, the presence or absence of the deuterium label in downstream metabolites can help distinguish between direct incorporation and conversion pathways.[1]
-
Analytical Considerations: Both tracers can be analyzed using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of analytical platform depends on the specific experimental goals, with GC-MS being well-suited for the analysis of monosaccharide composition and LC-MS for the analysis of intact glycans and glycopeptides.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for comparing the performance of D-Mannose and 13C-Glucose in glycosylation studies, based on available literature. It is important to note that direct experimental data for this compound is limited in the current body of scientific literature. The data for D-Mannose is primarily based on studies using singly labeled isotopes (e.g., [4-13C]mannose or [1,2-13C]mannose).
| Parameter | D-Mannose (13C-labeled) | 13C-Glucose | References |
| Primary Metabolic Fate in Glycosylation | Direct precursor for GDP-Mannose and N-glycan synthesis. | Enters glycolysis, Pentose Phosphate Pathway, and Hexosamine Biosynthesis Pathway to form various nucleotide sugars. | [1][2][3][4] |
| Relative Incorporation Efficiency into N-Glycans | High (up to 100-fold preference over exogenous glucose based on concentration). | Low. | [1][2] |
| Tracer Specificity for N-Glycosylation | High. | Low (labels multiple glycan types). | [1][2] |
| Potential for Multi-dimensional Tracing | High (especially with dual 13C and deuterium labeling). | Moderate (can be combined with other labeled precursors). | [1] |
| Typical Analytical Methods | GC-MS (for monosaccharides), LC-MS (for glycans/glycopeptides). | GC-MS (for monosaccharides), LC-MS (for glycans/glycopeptides). | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in glycosylation studies. Below are representative protocols for metabolic labeling and analysis using stable isotope tracers.
Protocol 1: Metabolic Labeling of Cells with Stable Isotopes
-
Cell Culture: Culture cells of interest to 70-80% confluency in standard growth medium.
-
Starvation (Optional but Recommended): To enhance tracer uptake, aspirate the growth medium, wash the cells with phosphate-buffered saline (PBS), and incubate in a glucose-free and serum-free medium for 1-2 hours.
-
Labeling: Replace the starvation medium with a labeling medium containing either this compound or 13C-Glucose at a predetermined concentration (e.g., physiological or optimized concentrations). The labeling medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled sugars.
-
Incubation: Incubate the cells for a specific duration (e.g., 24-72 hours) to allow for sufficient incorporation of the tracer into glycoproteins. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.
Protocol 2: Analysis of Labeled Monosaccharides by GC-MS
-
Protein Extraction and Hydrolysis: Isolate the total protein from the labeled cells. Hydrolyze the glycoproteins using an appropriate acid (e.g., trifluoroacetic acid) to release the constituent monosaccharides.
-
Derivatization: Convert the released monosaccharides into volatile derivatives (e.g., aldononitrile acetate or trimethylsilyl derivatives) suitable for GC-MS analysis.[5][6]
-
GC-MS Analysis: Inject the derivatized samples into a GC-MS system. The gas chromatograph separates the different monosaccharides, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the 13C and deuterium incorporation.
-
Data Analysis: Analyze the mass spectra to determine the isotopic enrichment in each monosaccharide. Correct for the natural abundance of isotopes to accurately quantify the incorporation of the tracer.
Protocol 3: Analysis of Labeled N-Glycans by LC-MS
-
Glycan Release: Enzymatically release the N-glycans from the isolated glycoproteins using PNGase F.
-
Purification and Labeling (Optional): Purify the released glycans using solid-phase extraction. For enhanced sensitivity and chromatographic separation, the glycans can be derivatized with a fluorescent tag (e.g., 2-aminobenzamide).[7]
-
LC-MS/MS Analysis: Separate the labeled or native glycans using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a high-resolution mass spectrometer. The mass spectrometer will determine the mass of the intact glycans, revealing the number of incorporated 13C atoms. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.[7][9]
-
Data Analysis: Process the LC-MS data to identify and quantify the different glycan structures and their corresponding isotopologues.
Visualizing the Pathways and Workflows
Understanding the flow of molecules and experimental steps is facilitated by clear diagrams. The following visualizations, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathways of 13C-Glucose and D-Mannose leading to N-glycan precursors.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 3. scienceopen.com [scienceopen.com]
- 4. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem 18O stable isotope labeling for quantification of N-glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RiceFREND : Graphviz [ricefrend.dna.affrc.go.jp]
- 8. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
A Comparative Guide to Metabolic Flux Analysis: Cross-Validation of D-Mannose-13C,d-2 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Mannose-13C,d-2 as a tracer for metabolic flux analysis (MFA) against more conventional tracers like 13C-labeled glucose. While direct experimental cross-validation data for this compound is limited in publicly available literature, this document synthesizes known principles of mannose metabolism, isotopic labeling, and kinetic isotope effects to offer a comprehensive overview for researchers considering its application.
Data Presentation: Comparative Analysis of Tracers
The choice of an isotopic tracer is critical for the accurate determination of metabolic fluxes.[1] Below is a comparison of this compound with commonly used 13C-glucose tracers, based on their metabolic pathways and the theoretical implications of their isotopic labels.
| Feature | This compound | [1,2-13C2]glucose | [U-13C6]glucose |
| Primary Entry Point into Glycolysis | Fructose-6-phosphate[2] | Glucose-6-phosphate | Glucose-6-phosphate |
| Key Metabolic Pathways Traced | N-linked glycosylation, Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle[2][3] | Glycolysis, Pentose Phosphate Pathway (oxidative and non-oxidative branches)[1] | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic pathways (e.g., amino acids, fatty acids) |
| Advantages | - Directly traces mannose-specific pathways like N-glycosylation.- May provide insights into metabolic reprogramming where mannose uptake is altered. | - Excellent for resolving fluxes in the upper part of glycolysis and the PPP.[1] | - Provides broad labeling of central carbon metabolism. |
| Potential Limitations | - Uptake and metabolism rates can differ from glucose.[4]- The deuterium label may introduce a kinetic isotope effect, potentially altering reaction rates.[5] | - May not fully label all downstream metabolites if the flux through the PPP is high. | - Can be complex to interpret due to extensive scrambling of the 13C label. |
| "d-2" Label Implication | The C-D bond is stronger than a C-H bond, which can lead to a Kinetic Isotope Effect (KIE) .[5] This may slow down enzymatic reactions involving the deuterated position, providing a tool to probe rate-limiting steps. | N/A | N/A |
Experimental Protocols: 13C-Metabolic Flux Analysis
The following is a generalized protocol for performing a steady-state 13C-metabolic flux analysis experiment in mammalian cells. This protocol can be adapted for use with this compound.
Objective: To quantify the intracellular metabolic fluxes in a mammalian cell line using a 13C-labeled tracer.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
13C-labeled tracer (e.g., this compound, [1,2-13C2]glucose)
-
Quenching solution (e.g., ice-cold saline or methanol)
-
Extraction solution (e.g., 80% methanol)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Software for metabolic flux analysis (e.g., INCA, Metran)
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in a standard medium to the desired confluence.
-
Adapt the cells to a medium containing the unlabeled version of the tracer substrate at the desired concentration for at least 24 hours to ensure metabolic steady state.
-
-
Isotopic Labeling Experiment:
-
Replace the adaptation medium with the experimental medium containing the 13C-labeled tracer.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be determined empirically but is often between 8 and 24 hours.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution.
-
Extract intracellular metabolites by adding a cold extraction solution to the cell pellet.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic network model and the measured mass isotopomer distributions to calculate the intracellular fluxes using specialized software.[6] This involves an iterative process of fitting the model to the experimental data.
-
-
Statistical Analysis:
-
Perform a goodness-of-fit analysis to assess how well the calculated fluxes explain the measured labeling data.
-
Determine the confidence intervals for the estimated fluxes to assess their precision.[6]
-
Mandatory Visualization
The following diagrams illustrate key metabolic pathways and the experimental workflow for 13C-metabolic flux analysis.
Caption: Metabolic fate of this compound.
Caption: Entry of Mannose into Glycolysis and the Pentose Phosphate Pathway.
Caption: General Experimental Workflow for 13C-Metabolic Flux Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mannose - Wikipedia [en.wikipedia.org]
- 4. What are the differences in mannose and glucose metabolism? - Gremount [gremountint.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Assessing the Accuracy of D-Mannose-¹³C,d₂ in Quantifying Metabolic Pathways
This guide provides a comprehensive comparison of D-Mannose-¹³C,d₂ with alternative tracers for quantifying mannose metabolism. It is intended for researchers, scientists, and drug development professionals seeking to select the most accurate and informative method for their experimental needs. The guide includes comparative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows.
Introduction to Mannose Metabolism and Isotope Tracing
D-Mannose is a C-2 epimer of glucose that plays a critical role in cellular physiology, primarily as a precursor for the synthesis of glycoproteins through N-glycosylation. Dysregulation of mannose metabolism is implicated in various diseases, including congenital disorders of glycosylation and cancer. Stable isotope tracing is a powerful technique used to track the fate of molecules through metabolic pathways, providing quantitative insights into reaction rates and pathway contributions.[1] The choice of an isotopic tracer is critical as it determines the precision with which metabolic fluxes can be estimated.[2][3] This guide assesses the utility of a dual-labeled tracer, D-Mannose-¹³C,d₂, against conventional single-labeled isotopic tracers for elucidating the complexities of mannose metabolic flux.
Core Mannose Metabolic Pathways
Exogenous mannose is transported into the cell and rapidly phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P). This intermediate stands at a critical metabolic node, where its fate is determined by the relative activities of two key enzymes[4]:
-
Phosphomannose Isomerase (MPI): Converts Man-6-P to fructose-6-phosphate (Fru-6-P), shunting mannose into glycolysis for energy production.[4]
-
Phosphomannomutase 2 (PMM2): Converts Man-6-P to mannose-1-phosphate (Man-1-P), the precursor for GDP-mannose and subsequent incorporation into glycans (N-glycosylation).[4]
A significant portion of mannose destined for glycosylation is first converted to Fru-6-P and then back to Man-6-P, a "metabolic detour" that can be traced using specific isotopic labels.[5]
Comparison of Isotopic Tracers
The accuracy of a metabolic flux study depends heavily on the chosen tracer. Below is a comparison of D-Mannose-¹³C,d₂ with commonly used alternatives.
| Tracer | Principle of Detection | Advantages | Disadvantages |
| D-Mannose-¹³C,d₂ | Dual Stable Isotope Label: Tracks the carbon backbone (¹³C) and a specific hydrogen atom (d, or ²H). The deuterium at the C-2 position is lost upon isomerization to Fru-6-P.[4][6] | - High Resolution: Can distinguish direct flux to glycosylation from the "metabolic detour" through Fru-6-P.[5]- Comprehensive: Tracks both carbon and hydrogen fate simultaneously.- Safe: Non-radioactive. | - Complex Analysis: Requires high-resolution mass spectrometry to resolve multiple isotopologues.- Synthesis: Can be more complex and costly than single-labeled tracers. |
| [2-³H]-Mannose | Radiolabel: The tritium (³H) at the C-2 position is released as ³HOH (tritiated water) upon conversion to Fru-6-P by MPI. Retention of ³H indicates direct incorporation into glycosylation pathways.[4][7] | - High Sensitivity: Radioactivity allows for very sensitive detection.- Clear Catabolic Signal: Release of ³HOH provides a direct, albeit approximate, measure of catabolism.[4] | - Radioactive: Requires special handling, licensing, and disposal procedures.- Indirect Measurement: Does not track the carbon skeleton; loss of signal indicates catabolism but not the ultimate fate of the carbons.[4] |
| [U-¹³C]-Glucose | Upstream Stable Isotope Label: Since cells can synthesize mannose from glucose, this tracer measures the contribution of glucose-derived mannose (Manᴳ) to glycans.[4][5] | - Measures De Novo Synthesis: Quantifies the primary physiological source of mannose for many cells.- Safe: Non-radioactive stable isotope. | - Indirect: Does not measure the metabolic flux of exogenous mannose.- Complex Pathways: The ¹³C label can distribute through many interconnected pathways. |
| [1,2-¹³C]-Mannose | Single Stable Isotope Label: Tracks the carbon backbone of exogenous mannose (Manᴹ) as it is incorporated into downstream metabolites.[5] | - Direct Measurement: Directly quantifies the contribution of exogenous mannose to metabolic pathways.- Safe & Accessible: A common and well-understood stable isotope tracing method. | - Limited Resolution: Cannot distinguish the metabolic detour through Fru-6-P, as the ¹³C label is retained during isomerization.[5] |
Quantitative Data Comparison
The following table summarizes experimental data from studies using different tracers to quantify mannose metabolism. Direct comparative studies under identical conditions are rare; however, these findings highlight the type of quantitative data each tracer can yield.
| Tracer(s) Used | Experimental System | Measured Parameter | Key Quantitative Finding | Citation |
| [1,2-¹³C]Glucose & [4-¹³C]Mannose | Human Fibroblasts | Contribution to N-glycans | Under physiological conditions (5 mM Glucose, 50 µM Mannose), exogenous mannose directly provides ~10-45% of the mannose in N-glycans. | [5] |
| [1,2-¹³C]Mannose & D₂O | Human Fibroblasts | Metabolic Detour | About one-third of mannose from exogenous sources (Manᴹ) found in N-glycans is first converted to Fru-6-P and then back to Man-6-P before incorporation. | [5] |
| [2-³H]-Mannose | Hepatoma Cells | Catabolism vs. Glycosylation | In mammalian cells, 95-98% of mannose entering the cell is catabolized via MPI, with only ~2% used for N-glycosylation. | [4] |
| [2-³H]-Mannose | Mouse Model | Clearance Half-Life | Intravenously injected [2-³H]mannose has a clearance half-life of 28 minutes , with 95% of the label catabolized in under 2 hours. | [7] |
| [U-¹³C]Glucose & [1-¹³C]Glucose | Tumor Cell Line | General Central Carbon Flux | A combination of glucose tracers is effective for estimating fluxes in glycolysis and the pentose phosphate pathway. [U-¹³C₅]glutamine is preferred for the TCA cycle. | [2] |
Experimental Protocols
This section outlines a generalized protocol for conducting a stable isotope tracing experiment to quantify metabolic pathways, adaptable for tracers like D-Mannose-¹³C,d₂.
A. Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells and grow in standard culture medium until they reach the desired confluence (typically 70-80%). Use a minimum of three biological replicates per condition.[8]
-
Media Preparation: Prepare tracer medium using a basal formulation (e.g., DMEM) lacking the unlabeled metabolite (e.g., glucose). Supplement with dialyzed FBS and the desired concentration of the stable isotope tracer (e.g., 50 µM D-Mannose-¹³C,d₂ and 5 mM unlabeled glucose).[8][9]
-
Labeling: Aspirate the standard medium, wash cells once with PBS, and add the prepared tracer medium.
-
Incubation: Culture cells for a predetermined time course. Short time points are suitable for dynamic studies of central carbon metabolism, while longer times may be needed to reach isotopic steady state in downstream pathways.[8]
B. Metabolite Extraction
-
Quenching: To halt enzymatic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add an ice-cold quenching/extraction solvent, such as a methanol/water mixture (e.g., 80% Methanol).[8]
-
Cell Lysis: Scrape the cells in the quenching solvent and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: For polar and nonpolar metabolites, a common method is to add chloroform to create a methanol/water/chloroform mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Collect the appropriate phase (e.g., the upper aqueous phase for polar metabolites like sugar phosphates) and transfer to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (SpeedVac). Store dried pellets at -80°C until analysis.
C. LC-MS/MS Analysis and Data Interpretation
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS analysis.
-
Chromatography: Separate metabolites using liquid chromatography (LC), often with a technique like HILIC for polar metabolites.
-
Mass Spectrometry: Analyze the eluent by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the metabolites.[1]
-
Data Processing: The raw data contains mass spectra for all detected ions. This data is processed to identify metabolites and determine their mass isotopologue distributions (MIDs)—the relative abundance of each isotopic form (e.g., M+0, M+1, M+2, etc.).
-
Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model. This computational step corrects for natural isotope abundance and calculates the absolute or relative fluxes through the metabolic reactions of interest.
Conclusion and Recommendations
The choice of tracer for quantifying mannose metabolism is dependent on the specific research question.
-
For determining the relative contributions of exogenous mannose versus endogenous synthesis from glucose, a dual-labeling experiment using [U-¹³C]-Glucose and a single-labeled mannose tracer like [1,2-¹³C]-Mannose is highly effective.[5]
-
For a sensitive but less detailed assessment of catabolism versus anabolic use, [2-³H]-Mannose is a well-established and powerful tool, provided the laboratory is equipped for radiotracer work.[4]
-
For the most accurate and high-resolution analysis of the intracellular fate of exogenous mannose, D-Mannose-¹³C,d₂ is the superior choice. Its dual-label nature allows for the dissection of complex pathway steps, such as the metabolic detour through fructose-6-phosphate, which is invisible to single ¹³C-labeled tracers.[5] This level of detail is critical for accurately modeling metabolic flux and understanding the precise regulation of mannose utilization in both healthy and diseased states.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Establishing Reproducibility in Glycan Labeling: A Comparative Guide to D-Mannose Stable Isotope Labeling
For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and glycoprotein research, the ability to reliably trace the incorporation of monosaccharides into complex glycans is paramount. This guide provides a comprehensive comparison of D-Mannose stable isotope labeling with alternative methods, focusing on the reproducibility of results and providing detailed experimental protocols to ensure accurate and consistent outcomes.
Stable isotope labeling, particularly with Carbon-13 (¹³C) and Deuterium (d), offers a powerful and precise method for quantitative analysis of metabolic flux and the biosynthesis of glycoproteins.[1] D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in the synthesis of N-linked glycans. Tracing its metabolic fate using isotopically labeled D-Mannose provides invaluable insights into glycosylation pathways. This guide will delve into the specifics of D-Mannose-¹³C,d-2 labeling, compare its performance with ¹³C-Glucose labeling, and provide the necessary protocols for successful implementation in a laboratory setting.
Performance Comparison: ¹³C-Mannose vs. ¹³C-Glucose Labeling
The choice of isotopic tracer is a critical determinant of the precision with which metabolic fluxes can be estimated. While glucose is the primary precursor for the synthesis of many monosaccharides, direct labeling with D-Mannose can provide more specific insights into the mannose incorporation pathway.
A key aspect of any analytical method is its reproducibility. In the context of stable isotope labeling in metabolomics, reproducibility is often assessed by the coefficient of variation (CV), which quantifies the degree of variation between measurements. A lower CV indicates higher reproducibility. While specific reproducibility data for dual-labeled D-Mannose-¹³C,d-2 is not extensively published, the general principles of stable isotope labeling and data from similar compounds suggest high reproducibility. For instance, the median CV for stable isotope-labeled compounds in metabolomics studies has been reported to be around 16.6%.[1]
To provide a direct comparison of tracer incorporation, we summarize data from a study that compared the incorporation of uniformly labeled ¹³C-glucose and ¹³C-3,4-mannose into N-glycan-associated mannose across various mammalian cell lines.[2]
Table 1: Comparison of ¹³C-UL-Glucose and ¹³C-3,4-Mannose Incorporation into N-Glycan-Associated Mannose [2]
| Cell Line | 5 mM ¹³C-UL-Glucose (% of maximal signal, mean ± SD, n=3) | 50 µM ¹³C-3,4-Mannose (% of maximal signal, mean ± SD, n=3) |
| HeLa | 95 ± 5 | 45 ± 8 |
| HepG2 | 92 ± 7 | 55 ± 10 |
| Huh7 | 98 ± 3 | 60 ± 7 |
| CHO | 85 ± 10 | 35 ± 6 |
| A549 | 90 ± 8 | 40 ± 5 |
| CaCo2 | 93 ± 6 | 50 ± 9 |
| HEK293 | 88 ± 9 | 42 ± 7 |
| HCT116 | 96 ± 4 | 58 ± 6 |
| CHO-Lec13 | 80 ± 12 | 30 ± 8 |
This data demonstrates that while glucose is a major contributor to the mannose found in N-glycans, direct incorporation of exogenous mannose is also significant and varies between cell lines.
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research. Below are comprehensive protocols for stable isotope labeling using ¹³C-D-Mannose and ¹³C-D-Glucose, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: ¹³C-D-Mannose Labeling and GC-MS Analysis in Mammalian Cells
This protocol outlines the steps for labeling mammalian cells with ¹³C-D-Mannose and analyzing the incorporation into monosaccharides via GC-MS.
1. Cell Culture and Labeling: a. Culture mammalian cells to semi-confluence in a 10-cm dish using standard culture medium (e.g., DMEM). b. For labeling, replace the standard medium with glucose-free DMEM supplemented with necessary components (e.g., 4 mM glutamine, 10% FBS, 100 U/mL penicillin/streptomycin) and the desired concentration of ¹³C-labeled D-Mannose (e.g., 50 µM [U-¹³C₆]D-Mannose). c. Incubate the cells for a predetermined time (e.g., 24-48 hours) to achieve isotopic steady state.
2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism by adding 1 mL of ice-cold 80% methanol. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the polar metabolites.
3. Hydrolysis of Glycoproteins: a. To analyze monosaccharides from glycoproteins, the protein pellet from the extraction step can be used. b. Resuspend the pellet in 200 µL of 2M trifluoroacetic acid (TFA). c. Heat at 100°C for 4 hours to hydrolyze the glycoproteins and release the monosaccharides. d. Dry the sample under a stream of nitrogen.
4. Derivatization for GC-MS Analysis: a. To the dried metabolite extract or hydrolyzed monosaccharides, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. b. Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable GC column (e.g., DB-5ms) and a temperature gradient program to separate the monosaccharides. A typical program might be: start at 130°C for 0.5 min, ramp at 8°C/min to 195°C, then 3°C/min to 204°C, and finally 12°C/min to 290°C, holding for 3 minutes. c. Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the mannose derivatives.
Protocol 2: ¹³C-D-Glucose Labeling and LC-MS/MS Analysis of Glycoproteins
This protocol provides a method for tracing the incorporation of ¹³C-D-Glucose into glycoproteins, with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Cell Culture and Labeling: a. Follow the same cell culture procedures as in Protocol 1. b. For labeling, use glucose-free medium supplemented with [U-¹³C₆]D-Glucose (e.g., 10 mM). c. Incubate for a period sufficient to observe label incorporation into glycoproteins (e.g., 24-72 hours).
2. Protein Extraction and Digestion: a. Harvest and lyse the cells. b. Isolate the total protein fraction. c. Perform an in-solution or in-gel tryptic digest of the proteins to generate peptides.
3. Glycopeptide Enrichment (Optional but Recommended): a. To increase the sensitivity of detection, enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
4. LC-MS/MS Analysis: a. Resuspend the peptide or enriched glycopeptide sample in a suitable solvent (e.g., 0.1% formic acid in water). b. Inject the sample onto a reverse-phase LC column (e.g., C18) coupled to a high-resolution mass spectrometer. c. Use a suitable gradient of acetonitrile in 0.1% formic acid to separate the peptides. d. Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions. e. Analyze the data to identify glycopeptides and determine the mass shift corresponding to the incorporation of ¹³C atoms from glucose into the glycan moieties.
Visualizing Metabolic Pathways and Workflows
To facilitate a clearer understanding of the processes described, the following diagrams illustrate the metabolic pathway of mannose and the experimental workflows.
Metabolic pathway of D-Mannose incorporation into glycoproteins.
General workflow for stable isotope labeling experiments.
Conclusion
The use of stable isotope-labeled D-Mannose, including D-Mannose-¹³C,d-2, provides a robust and reproducible method for tracing the specific incorporation of mannose into glycoproteins. While ¹³C-glucose serves as a reliable tracer for overall glycan biosynthesis, ¹³C-mannose offers a more direct and nuanced view of the mannose utilization pathway. The choice between these tracers will depend on the specific research question. By employing the detailed protocols and understanding the comparative performance data presented in this guide, researchers can confidently establish reproducible labeling experiments to unravel the complexities of glycosylation in their biological systems of interest.
References
A Comparative Analysis of Stable Isotope-Labeled D-Mannose and Radiolabeled Mannose for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of D-Mannose-13C,d-2 and radiolabeled mannose, complete with experimental data, protocols, and pathway visualizations.
In the realm of metabolic research and drug development, tracing the fate of molecules is paramount. Mannose, a C-2 epimer of glucose, plays a critical role in protein glycosylation and other metabolic pathways. To elucidate its complex journey within biological systems, researchers have historically relied on radiolabeled mannose. However, the advent of stable isotope labeling, utilizing compounds like this compound, offers a powerful and safer alternative. This guide provides a comprehensive comparison of these two labeling strategies, empowering researchers to make informed decisions for their experimental designs.
At a Glance: this compound vs. Radiolabeled Mannose
| Feature | This compound (Stable Isotope Labeling) | Radiolabeled Mannose (e.g., [2-³H]Mannose, [¹⁴C]Mannose, ⁹⁹ᵐTc-Mannose) |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS/MS)[1][2] | Scintillation Counting, Autoradiography, SPECT/CT imaging[3][4][5][6] |
| Safety | Non-radioactive, poses no radiation risk.[7][8] | Radioactive, requires specialized handling, storage, and disposal procedures to minimize radiation exposure.[9][10][11] |
| Resolution & Specificity | High. Allows for the identification of specific labeled atoms within a molecule and their precise location (isotopomer analysis).[7][12] | Lower. Provides information on the overall incorporation of the radiolabel but not its precise intramolecular location.[13] |
| Quantification | Precise relative and absolute quantification is achievable, especially with the use of internal standards.[7][14] | Quantification is based on radioactive decay, which can be affected by quenching and other experimental variables.[9] |
| Multiplexing | Amenable to multiplexing with other stable isotopes (e.g., ¹⁵N, ²H) for simultaneous tracking of multiple metabolic pathways.[15] | Multiplexing is more complex and often limited by the ability to distinguish between different radioisotopes. |
| In Vivo Studies | Well-suited for long-term studies in living organisms, including humans, due to its non-radioactive nature.[8] | Limited by the half-life of the radioisotope and concerns about radiation exposure, especially in human subjects.[5][6] |
| Cost & Accessibility | The initial cost of labeled compounds and mass spectrometry instrumentation can be high. | Radiolabeled compounds can be costly, and the infrastructure for handling radioactivity is required. |
| Typical Applications | Metabolic flux analysis, glycoprotein turnover studies, quantitative proteomics (SILAC).[1][7][16] | Pulse-chase analysis of N-linked oligosaccharides, sentinel lymph node detection, in vivo imaging.[3][4][5][6][17] |
Delving into the Data: A Performance Comparison
The choice between stable isotope and radioactive labeling hinges on the specific experimental question. While radiolabeling offers high sensitivity for detecting the presence of a tracer, stable isotope labeling provides unparalleled detail in metabolic analysis.
For instance, studies utilizing [2-³H]mannose have been instrumental in elucidating the dynamics of N-linked glycan processing.[3][4] The release of ³HOH when [2-³H]Man-6-P is converted to Fru-6-P provides a specific measure of this metabolic step.[13] However, this method underestimates the total mannose incorporation because the reverse reaction can re-incorporate a non-labeled hydrogen.[1]
In contrast, labeling with ¹³C-mannose and subsequent GC-MS analysis allows for the precise quantification of mannose derived from exogenous sources versus that synthesized from glucose.[1][2] This approach has revealed that exogenous mannose can contribute significantly to the mannose pool for N-glycans, a finding with implications for therapeutic strategies in congenital disorders of glycosylation.[2]
Experimental Protocols: A How-To Guide
Metabolic Labeling of Glycoproteins with D-Mannose-¹³C,d-2
This protocol outlines a general procedure for labeling cellular glycoproteins with stable isotope-labeled mannose for subsequent analysis by mass spectrometry.
1. Cell Culture and Labeling:
-
Culture cells (e.g., human fibroblasts) in standard growth medium.
-
For labeling, replace the standard medium with a custom medium containing a defined concentration of D-Mannose-¹³C,d-2 (e.g., 50 µM) and unlabeled glucose (e.g., 5 mM).[1] The exact concentrations should be optimized based on the cell type and experimental goals.
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the labeled mannose into glycoproteins.[1]
2. Glycoprotein Extraction and Hydrolysis:
-
Harvest the cells and lyse them to extract total protein.
-
Precipitate the protein and wash thoroughly to remove unincorporated sugars.
-
Hydrolyze the glycoproteins to release the constituent monosaccharides. This is typically achieved by acid hydrolysis (e.g., with trifluoroacetic acid).
3. Derivatization and GC-MS Analysis:
-
The released monosaccharides are chemically derivatized to make them volatile for gas chromatography. A common method is the conversion to aldononitrile acetate derivatives.[1]
-
Analyze the derivatized monosaccharides by gas chromatography-mass spectrometry (GC-MS).[1] The mass spectrometer will detect the mass shift introduced by the ¹³C and deuterium atoms, allowing for the quantification of labeled mannose.[18][19][20]
Pulse-Chase Analysis of N-linked Oligosaccharides using [2-³H]Mannose
This protocol describes a classic pulse-chase experiment to study the processing of N-linked glycans.
1. Cell Culture and Starvation:
-
Grow cells (e.g., HEK 293) to near confluency.
-
To enhance the uptake of the radiolabel, starve the cells of glucose by incubating them in a glucose-free medium for a short period (e.g., 30 minutes).[3]
2. Pulse Labeling:
-
Replace the starvation medium with a medium containing [2-³H]mannose (e.g., 400 µCi/ml) for a short "pulse" period (e.g., 1 hour).[3] This allows for the rapid incorporation of the radiolabel into newly synthesized glycoproteins.
3. Chase:
-
Remove the radioactive medium and replace it with a standard growth medium containing an excess of unlabeled mannose.
-
Incubate the cells for various "chase" periods (e.g., 0, 1, 2, 4 hours). This allows for the tracking of the labeled glycoproteins through the secretory pathway.
4. Immunoprecipitation and Glycan Release:
-
Lyse the cells and immunoprecipitate the glycoprotein of interest.
-
Release the N-linked oligosaccharides from the immunoprecipitated protein using an enzyme such as PNGase F.[21]
5. HPLC Analysis and Scintillation Counting:
-
Separate the released oligosaccharides by high-performance liquid chromatography (HPLC), often using a column that separates based on size.[3]
-
Collect fractions from the HPLC and measure the radioactivity in each fraction using a liquid scintillation counter.[9][10][11] The resulting chromatogram will show the distribution of radioactivity among the different glycan structures at each chase point.
Visualizing the Metabolic Landscape
To understand the context of these labeling studies, it is crucial to visualize the underlying metabolic pathways.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.psu.edu [ehs.psu.edu]
- 10. uwm.edu [uwm.edu]
- 11. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 16. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. opendata.uni-halle.de [opendata.uni-halle.de]
- 20. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
A Comparative Guide to D-Mannose-13C,d-2 Incorporation for Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Mannose-13C,d-2 as a metabolic labeling agent for glycans against other common techniques. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their quantitative glycomics and glycoproteomics studies.
Specificity of D-Mannose Incorporation
Metabolic labeling with isotopically labeled monosaccharides is a powerful technique to study glycan biosynthesis and dynamics. D-mannose is a particularly interesting precursor as it is a central monosaccharide in the biosynthesis of N-glycans and can also be incorporated into other types of glycans. Studies have shown that exogenous mannose is more efficiently incorporated into N-glycans than glucose-derived mannose.
One key study demonstrated that in human fibroblasts, mannose is incorporated into N-glycans at a rate of 1-2%, which is significantly more efficient than glucose (0.01–0.03%) relative to their respective uptake rates.[1] This highlights a metabolic preference for the direct utilization of mannose in the glycosylation pathway.[1]
Comparative Analysis of Glycan Labeling Methods
The choice of labeling strategy is critical for the accurate quantification and analysis of glycans. Below is a comparison of metabolic labeling using D-Mannose with other widely used methods.
Data Presentation: Quantitative Comparison of Glycan Labeling Precursors
The following table summarizes the quantitative contribution of exogenous D-mannose versus D-glucose to N-glycan mannose in normal human fibroblasts under physiological concentrations.
| Labeled Precursor | Concentration in Media | Contribution to N-Glycan Mannose | Reference |
| [4-13C]Mannose | 50 µM | ~25-30% | [1] |
| [1,2-13C]Glucose | 5 mM | ~70-75% | [1] |
Note: While glucose contributes a larger absolute amount due to its higher concentration, the data reveals a substantial and preferential uptake and incorporation of mannose.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for metabolic labeling with D-Mannose, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and a chemical labeling method.
Metabolic Labeling with this compound
This protocol is adapted from studies investigating the metabolic origins of mannose in glycoproteins.[1]
Objective: To metabolically label cellular glycans with this compound for mass spectrometry-based analysis.
Materials:
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Unlabeled D-Glucose
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Reagents for protein precipitation and glycan release (e.g., PNGase F for N-glycans)
-
LC-MS system for analysis
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Starvation (Optional but Recommended): To enhance uptake of the labeled sugar, replace the standard medium with glucose-free medium supplemented with dialyzed FBS and incubate for a defined period (e.g., 2-4 hours).
-
Labeling: Replace the starvation medium with fresh glucose-free medium supplemented with dialyzed FBS, a physiological concentration of unlabeled D-Glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50 µM).
-
Incubation: Incubate the cells for a period sufficient to allow for incorporation into newly synthesized glycans. This time can range from a few hours to several days depending on the cell type and glycan turnover rate.
-
Cell Harvest: Wash the cells with ice-cold PBS and harvest using a cell scraper.
-
Glycoprotein Extraction and Glycan Release: Lyse the cells and extract the glycoproteins. Release the glycans from the glycoproteins using appropriate enzymes (e.g., PNGase F for N-glycans).
-
Sample Preparation for Mass Spectrometry: Purify and prepare the released glycans for mass spectrometry analysis.
-
LC-MS Analysis: Analyze the labeled glycans by LC-MS to determine the extent of incorporation and perform quantitative comparisons.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics that can be adapted for glycoproteomics.
Objective: To metabolically label the entire proteome, including glycoproteins, with heavy amino acids for quantitative analysis.
Materials:
-
SILAC-grade cell culture medium deficient in specific amino acids (e.g., lysine and arginine)
-
"Light" (natural abundance) amino acids (e.g., 12C6-L-lysine and 12C6-L-arginine)
-
"Heavy" (isotope-labeled) amino acids (e.g., 13C6-L-lysine and 13C6-L-arginine)
-
Dialyzed FBS
-
Standard cell culture reagents
Procedure:
-
Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium, and the other in "heavy" medium. Cells are passaged for at least five doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein content from each lysate and mix equal amounts of protein from the "light" and "heavy" populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using methods like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for relative quantification.
Chemical Labeling of Released Glycans
This method involves the chemical tagging of glycans after they have been released from glycoproteins.
Objective: To label released glycans with an isotopic tag for quantitative mass spectrometry.
Materials:
-
Released and purified glycans
-
Isotopic labeling reagents (e.g., 12C6- and 13C6-aniline for reductive amination)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Solvents for reaction and purification
Procedure:
-
Glycan Release: Release glycans from the glycoprotein sample enzymatically (e.g., PNGase F) or chemically.
-
Purification: Purify the released glycans.
-
Labeling Reaction: Divide the glycan sample into two aliquots. Label one aliquot with the "light" isotopic tag and the other with the "heavy" tag. For reductive amination with aniline, this involves reacting the glycans with the respective isotopic aniline in the presence of a reducing agent.
-
Quenching and Purification: Quench the reaction and purify the labeled glycans to remove excess reagents.
-
Mixing: Combine the "light" and "heavy" labeled glycan samples in a 1:1 ratio.
-
Mass Spectrometry Analysis: Analyze the mixed sample by mass spectrometry. The relative peak intensities of the "light" and "heavy" labeled glycans are used for quantification.
Visualizations
Metabolic Pathway of D-Mannose Incorporation into N-Glycans
Caption: Metabolic pathway of this compound incorporation into N-glycans.
General Workflow for Quantitative Glycan Analysis
Caption: General experimental workflow for quantitative glycan analysis.
Conclusion
The selection of a glycan labeling strategy depends on the specific research question, available instrumentation, and the biological system under investigation.
-
This compound metabolic labeling is highly specific for studying mannose-containing glycans and offers insights into the metabolic flux and preferential uptake of mannose. It is an excellent choice for investigating the biosynthesis and dynamics of N-glycans and O-Man glycans in vivo.
-
Metabolic labeling with other precursors like isotopic glucose provides a broader view of glycan synthesis from central carbon metabolism.
-
SILAC is a robust method for quantitative glycoproteomics, allowing for the simultaneous analysis of changes in protein expression and site-specific glycosylation.
-
Chemical labeling methods offer versatility as they are performed in vitro on released glycans, making them suitable for a wide range of sample types where metabolic labeling is not feasible.
By understanding the principles, advantages, and limitations of each method, researchers can design more effective experiments to unravel the complexities of the glycome.
References
Evaluating the Biological Equivalence of Isotope-Labeled D-Mannose to its Unlabeled Counterpart
A guide for researchers, scientists, and drug development professionals on the metabolic and functional similarities between D-Mannose-13C,d-2 and unlabeled mannose, supported by experimental data.
In metabolic research and drug development, the use of isotopically labeled compounds is a cornerstone for tracing the fate and understanding the mechanisms of bioactive molecules. For D-mannose, a simple sugar with significant therapeutic potential, demonstrating that its labeled counterpart, this compound, behaves identically to the native molecule within a biological system is crucial for the validation of such studies. This guide provides a comprehensive comparison, supported by experimental evidence, to affirm the biological equivalence of this compound and unlabeled mannose.
Summary of Key Findings
Experimental data strongly indicate that the introduction of stable isotopes, such as 13C and deuterium, into the D-mannose molecule does not significantly alter its biological activity. Studies investigating the incorporation of various isotopically labeled mannose species into glycoproteins have found minimal to no isotope effect, suggesting that labeled and unlabeled mannose are metabolized and utilized in a similar manner.
Quantitative Data on Mannose Incorporation
The following table summarizes data from studies that have quantified the incorporation of labeled mannose into cellular components, providing evidence for its biological equivalence to unlabeled mannose.
| Labeled Mannose Species | Cell Type | Incorporation Rate into N-glycans (nmol/mg/h) | Percentage of Total Mannose in N-glycans from Exogenous Source | Key Finding |
| [4-13C]Mannose | Human Fibroblasts | 0.1–0.2 | ~10–45% | Exogenous mannose is efficiently incorporated into N-glycans.[1] |
| [2-3H]Mannose | Human Fibroblasts | Not directly reported in nmol/mg/h | 65-75% of [3H]mannose in N-glycans after 1 hour | Labeled mannose is the preferred source for glycoprotein synthesis over glucose-derived mannose. |
| Variously labeled 13C and 2H-mannose | Not specified | Similar rates to unlabeled mannose | Not applicable | "Most of the variously labeled...mannose species...were incorporated into mannose in N-glycans at similar rates, suggesting little isotope effect." |
Experimental Protocols
The determination of mannose incorporation into glycoproteins is a key experiment to establish biological equivalence. Below is a detailed methodology synthesized from established research protocols.
Protocol: Measurement of Labeled Mannose Incorporation into N-glycans
This protocol outlines the steps to quantify the incorporation of isotopically labeled mannose into N-linked glycoproteins in cultured cells.
-
Cell Culture and Labeling:
-
Culture human fibroblasts or other relevant cell lines to near confluence.
-
Replace the standard growth medium with a glucose-free medium supplemented with dialyzed fetal bovine serum and sodium pyruvate for a brief starvation period (e.g., 30 minutes) to deplete intracellular glucose stores.
-
Introduce the labeling medium containing a physiological concentration of the isotopically labeled mannose (e.g., 50 µM this compound) and a standard concentration of unlabeled glucose (e.g., 5 mM).
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) to allow for the uptake and metabolism of the labeled mannose.
-
-
Glycoprotein Isolation and Hydrolysis:
-
Harvest the cells and lyse them to release cellular contents.
-
Precipitate the total protein fraction using an agent like trichloroacetic acid (TCA).
-
Wash the protein pellet to remove any unincorporated labeled mannose.
-
Release the N-linked glycans from the glycoproteins enzymatically using PNGase F.
-
Hydrolyze the released glycans to their constituent monosaccharides using a strong acid (e.g., 2 M trifluoroacetic acid).
-
-
Derivatization and Analysis:
-
Chemically derivatize the monosaccharide mixture to make them volatile for gas chromatography.
-
Analyze the derivatized monosaccharides using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the amount of labeled and unlabeled mannose by monitoring the specific mass-to-charge ratios of the fragments.
-
-
Data Analysis:
-
Calculate the rate of incorporation of the labeled mannose into the N-glycan fraction.
-
Determine the percentage of total mannose in the N-glycans that is derived from the exogenously supplied labeled mannose.
-
Compare these values to historical data for unlabeled mannose or run a parallel experiment with unlabeled mannose to confirm equivalence.
-
Visualizing Metabolic Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the metabolic fate of mannose and the logical workflow for evaluating its biological equivalence.
Conclusion
The available scientific literature strongly supports the biological equivalence of isotopically labeled D-mannose, including by extension this compound, and its unlabeled form. The lack of a significant kinetic isotope effect on its incorporation into glycoproteins validates its use as a reliable tracer in metabolic studies. Researchers and drug development professionals can confidently employ this compound in their investigations, assured that it will faithfully mimic the behavior of natural mannose in biological systems. This equivalence is fundamental for the accurate interpretation of data in studies aimed at elucidating the therapeutic mechanisms and metabolic fate of D-mannose.
References
A Researcher's Guide to Stable Isotope Tracers in Metabolic Flux Analysis: Benchmarking D-Mannose-13C,d-2
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic reactions within a cell. The choice of a stable isotope tracer is paramount to the success of an MFA study, directly influencing the precision and scope of the resulting flux map. While [13C]-glucose and [13C]-glutamine isotopologues are the most commonly employed tracers for probing central carbon metabolism, there is a growing interest in alternative tracers that can illuminate specific metabolic pathways. This guide provides an objective comparison of D-Mannose-13C,d-2 with other conventional stable isotope tracers, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Stable Isotope Tracers for MFA
The selection of an appropriate tracer is contingent on the specific metabolic pathways under investigation. The following table summarizes the key performance characteristics of this compound alongside commonly used glucose and glutamine tracers. This comparison is based on their typical applications and the precision of flux estimations for various metabolic pathways.
| Tracer | Primary Metabolic Pathways Traced | Key Advantages | Potential Limitations | Typical Concentration |
| This compound | Glycosylation, Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | - High enrichment in glycosylation pathways.[1][2] - Traces central carbon metabolism similarly to glucose. - Deuterium label can provide additional information on redox reactions. | - Less common, potentially higher cost. - Isotopic scrambling of deuterium can complicate analysis. | 50 µM - 1 mM[2][3] |
| [1,2-13C2]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | - Excellent for resolving fluxes in the PPP and glycolysis.[4] - Widely used and well-characterized. | - Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine. | 10-25 mM |
| [U-13C6]-Glucose | Glycolysis, PPP, TCA Cycle, Biosynthetic Pathways (e.g., amino acids, fatty acids) | - Provides broad labeling of central carbon metabolism. - Good for assessing overall metabolic phenotypes. | - Can be less precise for specific pathway resolution compared to positionally labeled tracers. | 10-25 mM |
| [U-13C5]-Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism, Reductive Carboxylation | - Preferred tracer for analyzing the TCA cycle and glutamine-fueled pathways.[4][5] | - Does not directly trace glycolytic pathways. | 2-4 mM[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible MFA studies. Below are representative methodologies for utilizing D-Mannose, Glucose, and Glutamine tracers.
Protocol 1: Metabolic Flux Analysis using this compound
This protocol is designed to trace mannose metabolism into glycosylation and central carbon metabolism.
-
Cell Culture: Culture cells in a defined medium to ensure all carbon sources are known. For adherent cells, seed at a density that allows for reaching isotopic steady state during exponential growth.
-
Tracer Introduction: Replace the standard medium with a medium containing the desired concentration of this compound (e.g., 1 mM) and unlabeled glucose at a physiological concentration (e.g., 5 mM). The specific isotopologue of D-Mannose will determine the labeling pattern.
-
Isotopic Steady State: Incubate cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically but is often in the range of 24-48 hours for mammalian cells.
-
Metabolite Extraction:
-
Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge the cell lysate to pellet protein and cell debris.
-
-
Sample Analysis:
-
Separate the polar metabolites from the protein pellet. The protein pellet can be hydrolyzed to measure labeling in protein-bound amino acids.
-
Analyze the isotopic labeling of intracellular metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Flux Calculation: Utilize MFA software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and estimate intracellular fluxes.
Protocol 2: Metabolic Flux Analysis using [1,2-13C2]-Glucose
This protocol is optimized for determining fluxes in glycolysis and the pentose phosphate pathway.
-
Cell Culture: As described in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium where glucose is replaced with [1,2-13C2]-Glucose at the desired concentration (e.g., 10 mM).
-
Isotopic Steady State: Incubate for a period sufficient to reach isotopic steady state, typically 24 hours for central carbon metabolites in mammalian cells.
-
Metabolite Extraction: As described in Protocol 1.
-
Sample Analysis: Analyze the mass isotopomer distributions of key metabolites in glycolysis (e.g., pyruvate, lactate) and the PPP (e.g., ribose-5-phosphate from RNA hydrolysis) by GC-MS or LC-MS.
-
Flux Calculation: Use the labeling patterns to calculate the relative and absolute fluxes through glycolysis and the PPP using appropriate MFA software.
Protocol 3: Metabolic Flux Analysis using [U-13C5]-Glutamine
This protocol is designed to probe the TCA cycle and anaplerotic pathways.
-
Cell Culture: As described in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium where glutamine is replaced with [U-13C5]-Glutamine (e.g., 2-4 mM). The medium should still contain unlabeled glucose.
-
Isotopic Steady State: Incubate for a period sufficient to reach isotopic steady state in TCA cycle intermediates, typically around 24 hours.[5]
-
Metabolite Extraction: As described in Protocol 1.
-
Sample Analysis: Analyze the mass isotopomer distributions of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate, aspartate) by GC-MS or LC-MS.
-
Flux Calculation: Use the labeling patterns to quantify fluxes in the TCA cycle, anaplerotic contributions of glutamine, and reductive carboxylation.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows relevant to MFA.
Caption: Metabolic entry points of D-Mannose, Glucose, and Glutamine tracers.
Caption: General experimental workflow for Metabolic Flux Analysis (MFA).
Conclusion
The selection of a stable isotope tracer is a critical decision in the design of an MFA experiment. While [13C]-glucose and [13C]-glutamine are workhorse tracers for central carbon metabolism, this compound presents a unique and valuable tool for researchers specifically interested in the interplay between central metabolism and glycosylation. Its ability to trace pathways in a manner analogous to glucose, coupled with its preferential incorporation into glycans, allows for a more nuanced and detailed investigation of these interconnected metabolic networks.[1][2] The addition of a deuterium label can further enhance the resolution of redox-related fluxes. By carefully considering the biological questions at hand and the distinct advantages of each tracer, researchers can significantly enhance the quality and impact of their metabolic flux analysis studies.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D-Mannose-13C,d-2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Mannose-13C,d-2. The following procedures ensure safe laboratory operations and proper disposal.
Disclaimer: this compound is a stable isotope-labeled compound and is not radioactive. The primary safety considerations are equivalent to those for the parent compound, D-Mannose, which is not classified as a hazardous substance.[1] However, it is crucial to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is required to minimize exposure and ensure safety.[2]
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or airborne particles.[2] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills.[2] |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills.[2] |
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of D-Mannose, the parent compound of this compound.
| Property | Value |
| Appearance | White solid (powder)[1][3] |
| Odor | Odorless[1] |
| Melting Point | 126-134°C[1][3] |
| Solubility | Soluble in water[3] |
| Stability | Stable under normal conditions[1] |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area.[1][3] Local exhaust ventilation is recommended if dust formation is likely.
General Handling:
-
Read and understand the Safety Data Sheet (SDS) for D-Mannose before handling.
-
Wear the appropriate Personal Protective Equipment (PPE) as outlined above.
-
Avoid the formation of dust when handling the solid compound.[1]
-
Minimize contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents.[1]
Disposal Plan
D-Mannose is not considered a hazardous waste.[4] Therefore, this compound can be disposed of as non-hazardous waste, following institutional and local regulations.
Solid Waste Disposal:
-
Ensure the waste is not contaminated with any hazardous materials.
-
Solid, non-hazardous this compound waste can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill.[5]
-
Do not dispose of chemical waste in laboratory trash cans that will be handled by custodial staff; place it directly into the appropriate larger collection bins for non-hazardous solid waste.[5]
Liquid Waste Disposal (Aqueous Solutions):
-
Aqueous solutions of this compound that are not contaminated with other hazardous chemicals can generally be poured down the sink with copious amounts of water.[4]
-
It is advisable to check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.[5]
Empty Container Disposal:
-
Ensure containers are empty, with no freestanding liquid or solid residue.
-
Deface or remove the label to indicate that the container no longer holds the chemical.[5]
-
Dispose of the empty container in the regular trash or recycling, in accordance with institutional policies.[5]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
